molecular formula C10H11FO2 B14022190 2-Ethoxy-4-fluoro-5-methylbenzaldehyde

2-Ethoxy-4-fluoro-5-methylbenzaldehyde

Cat. No.: B14022190
M. Wt: 182.19 g/mol
InChI Key: YFILDDDDNBTYNV-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluoro-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-4-fluoro-5-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-4-fluoro-5-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-ethoxy-4-fluoro-5-methylbenzaldehyde

InChI

InChI=1S/C10H11FO2/c1-3-13-10-5-9(11)7(2)4-8(10)6-12/h4-6H,3H2,1-2H3

InChI Key

YFILDDDDNBTYNV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)F)C)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Synthesized Safety and Handling Profile for Research & Development

Abstract: This document provides a comprehensive technical guide to the safety, handling, and toxicological profile of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide has been expertly synthesized by leveraging data from structurally analogous aromatic aldehydes. The causality behind each recommendation is explained, grounding the protocols in established principles of chemical reactivity and toxicology. This guide is intended for researchers, scientists, and drug development professionals who may synthesize or utilize this compound in their work.

Foundational Analysis: Understanding the Hazard Profile

The hazard profile of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde is determined by the interplay of its constituent functional groups: the benzaldehyde core, an ethoxy group, a fluorine atom, and a methyl group.

  • Benzaldehyde Core: The aldehyde functional group is the primary site of reactivity and a key determinant of the toxicological profile. Aldehydes are known irritants to the skin, eyes, and respiratory tract.

  • Electron-Donating Groups (Ethoxy and Methyl): The ethoxy and methyl groups are electron-donating.[1] This property increases electron density on the carbonyl carbon of the aldehyde, which can modulate its reactivity.[1]

  • Fluorine Atom: The presence of a fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule, a common strategy in medicinal chemistry. Its impact on toxicity is considered based on data from similar fluorinated aromatics.

This guide synthesizes data from several related compounds, including 3-Fluoro-4-methylbenzaldehyde, 2-Fluoro-4-methylbenzaldehyde, and 2-Ethoxybenzaldehyde, to construct a reliable safety profile.[2][3][4]

GHS Classification: A Synthesized Perspective

Based on the consistent classifications of structurally similar benzaldehydes, 2-Ethoxy-4-fluoro-5-methylbenzaldehyde is anticipated to be classified under the Globally Harmonized System (GHS) as follows.

Hazard Class Hazard Category Rationale and Supporting Evidence
Skin Corrosion/IrritationCategory 2Aromatic aldehydes are known skin irritants. SDS for numerous analogs, including 3-Fluoro-4-methylbenzaldehyde and 2-Ethoxybenzaldehyde, list this classification.[2][4]
Serious Eye Damage/Eye IrritationCategory 2 / 2ADirect contact with aldehyde-containing compounds can cause serious eye irritation. This is a consistent warning across all reviewed analogous compounds.[2][3][4][5][6][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)Inhalation of vapors or mists may cause respiratory irritation, a common property of volatile aldehydes.[2][5][6][9]
Flammable LiquidsCategory 4 (Combustible)Many benzaldehyde derivatives are combustible liquids with flash points above 60°C but below 93°C.[2][6][8][9]

Signal Word: Warning

Hazard Statements:

  • H227: Combustible liquid.[2][8][9]

  • H315: Causes skin irritation.[2][4][5][7][8]

  • H319: Causes serious eye irritation.[2][5][7][8][9]

  • H335: May cause respiratory irritation.[5][6][9]

Precautionary Statements:

  • Prevention: P210, P261, P264, P271, P280[2][5]

  • Response: P302+P352, P304+P340, P305+P351+P338, P312[2][3][5]

  • Storage: P403+P233, P405[2][3][5][10]

  • Disposal: P501[2][3][5][10]

GHS_Hazard_Logic cluster_functional_groups Molecular Components cluster_hazards Anticipated Hazards Benzaldehyde Core Benzaldehyde Core Skin Irritation (Cat 2) Skin Irritation (Cat 2) Benzaldehyde Core->Skin Irritation (Cat 2) Eye Irritation (Cat 2) Eye Irritation (Cat 2) Benzaldehyde Core->Eye Irritation (Cat 2) Respiratory Irritation (Cat 3) Respiratory Irritation (Cat 3) Benzaldehyde Core->Respiratory Irritation (Cat 3) Ethoxy Group Ethoxy Group Combustible Liquid (Cat 4) Combustible Liquid (Cat 4) Ethoxy Group->Combustible Liquid (Cat 4) Fluoro Group Fluoro Group Fluoro Group->Eye Irritation (Cat 2) Methyl Group Methyl Group Safe_Handling_Workflow start Start Handling ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation avoid_contact Avoid Contact with Skin, Eyes, and Clothing ventilation->avoid_contact no_ignition Keep Away from Ignition Sources avoid_contact->no_ignition transfer Use Grounded Equipment for Transfers no_ignition->transfer storage_prep After Use, Seal Container Tightly transfer->storage_prep storage Store in Cool, Dry, Ventilated Area storage_prep->storage end End storage->end

Caption: Workflow for the safe handling and storage of the compound.

Handling Guidelines:

  • Work under a chemical fume hood to minimize inhalation exposure. [10]* Avoid breathing vapors or mists. [3][5]* Do not get in eyes, on skin, or on clothing. [2][3]* Wash hands and any exposed skin thoroughly after handling. [2][3][5][7] Storage Conditions:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place. [2][3][5][10]* Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents. [4]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are mandatory to ensure user safety.

Control Parameter Specification Justification
Engineering Controls Use in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation. [3]To maintain airborne concentrations below exposure limits and provide immediate emergency response capability.
Eye/Face Protection Wear chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation. [2][5]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Prevents skin contact, which can cause irritation and dermatitis. [2][5]
Respiratory Protection Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if vapors/mists are generated and ventilation is inadequate.Protects against respiratory tract irritation from inhaled aerosols. [5]
Hygiene Measures Immediately change contaminated clothing. Wash hands and face after working with the substance. [5]Prevents accidental ingestion and cross-contamination.

Stability and Reactivity Profile

  • Reactivity: No hazardous reactions are expected under normal processing. [2][4]* Chemical Stability: The compound is stable under recommended storage conditions. [2]* Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition. [2][10]* Incompatible Materials: Strong oxidizing agents, strong bases, strong reducing agents. [4]* Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and hydrogen fluoride (HF).

Toxicological Insights

A comprehensive toxicological study on this specific molecule is not available. The following information is extrapolated from data on analogous compounds.

  • Acute Toxicity:

    • Oral: Likely harmful if swallowed. The oral LD50 for benzaldehyde in rats is approximately 1430 mg/kg. [11] * Dermal: No specific data available, but skin irritation is a primary concern.

    • Inhalation: May cause respiratory irritation. [2][5][6]High concentrations of similar compounds can be harmful. [11]* Skin Corrosion/Irritation: Causes skin irritation. [2][4][5]* Serious Eye Damage/Irritation: Causes serious eye irritation. [2][4][5]* Chronic Toxicity (Carcinogenicity, Mutagenicity, Reproductive Toxicity): No data available for this specific compound. Data from read-across analogs suggest that similar compounds are not expected to be genotoxic. [12]

Ecological Information

  • Toxicity: Data for analogous compounds, such as some benzaldehydes, indicate they can be harmful to aquatic life, sometimes with long-lasting effects. [5][9]* Persistence and Degradability: No specific data available.

  • Bioaccumulation: No specific data available.

  • Action: Avoid release to the environment. [5][9]Dispose of contents and container to an approved waste disposal plant. [2][3][5][6]

References

  • Thermo Fisher Scientific. (2025, October 30). Safety Data Sheet for 3-Fluoro-4-methylbenzaldehyde.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet for 2-Fluoro-4-methylbenzaldehyde.
  • Merck Millipore. (2024, November 21). Safety Data Sheet.
  • PubChem. (n.d.). 2-Ethoxy-5-fluoro-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Aldrich. (2025, November 7). Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for 2-Ethoxybenzaldehyde.
  • FUJIFILM Wako. (2025, May 27). Safety Data Sheet for Benzaldehyde.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet for 5-Fluoro-2-methylbenzaldehyde.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 5-Fluoro-2-methylbenzaldehyde.
  • Sigma-Aldrich. (2024, July 14). Safety Data Sheet.
  • ECHEMI. (n.d.). Benzaldehyde, 4-ethoxy-2-Methyl- SDS.
  • RIFM. (2024, November 17). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-[(1-methylethoxy)methyl] phenol. Food and Chemical Toxicology.
  • Cosmetic Ingredient Review. (2023, May 19). Safety Assessment of Benzaldehyde as Used in Cosmetics.
  • NIST. (n.d.). Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde.
  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-methyl-. Retrieved from [Link].

  • MDPI. (2019, August 7). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Molecules.

Sources

A Technical Guide to 2-Ethoxy-4-fluoro-5-methylbenzaldehyde: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the novel aromatic aldehyde, 2-ethoxy-4-fluoro-5-methylbenzaldehyde. As of this publication, this compound is not indexed with a dedicated PubChem CID or ChemSpider ID, indicating its status as a novel or less-characterized molecule. This document serves as a proactive resource for researchers in drug discovery and materials science by detailing its structural attributes, predicted physicochemical properties, and a proposed, robust synthetic pathway. Furthermore, we explore its potential reactivity and offer insights into prospective research applications, grounded in the established chemistry of polysubstituted benzaldehydes.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of modern organic synthesis and medicinal chemistry. The aldehyde functional group is a versatile precursor for a myriad of chemical transformations, while the substitution pattern on the aromatic ring dictates the molecule's steric and electronic properties. This fine-tuning allows for the development of compounds with specific biological activities or material characteristics. Aromatic aldehydes are known to be reactive and can form adducts with cellular components, which can lead to cytotoxicity but also opens avenues for therapeutic intervention.[1] The strategic placement of ethoxy, fluoro, and methyl groups, as in the case of 2-ethoxy-4-fluoro-5-methylbenzaldehyde, is anticipated to confer unique properties, making it a compound of significant interest.

Compound Identification and Physicochemical Properties

A thorough search of major chemical databases, including PubChem and ChemSpider, did not yield a specific entry for 2-ethoxy-4-fluoro-5-methylbenzaldehyde. This underscores the novelty of the compound and the need for a predictive analysis of its properties based on its constituent functional groups and structurally related molecules.

Structural Analysis

The structure of 2-ethoxy-4-fluoro-5-methylbenzaldehyde incorporates several key functional groups that influence its reactivity and physical properties:

  • Benzaldehyde Core: Provides the fundamental aromatic aldehyde structure.

  • Ethoxy Group (-OCH₂CH₃) at C2: An electron-donating group that can influence the reactivity of the adjacent aldehyde and the aromatic ring.

  • Fluoro Group (-F) at C4: A strongly electronegative, electron-withdrawing group that can significantly alter the electronic properties of the benzene ring.

  • Methyl Group (-CH₃) at C5: A weakly electron-donating group that also adds steric bulk.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the predicted properties of 2-ethoxy-4-fluoro-5-methylbenzaldehyde, extrapolated from data on similarly substituted benzaldehydes.

PropertyPredicted Value / CharacteristicsRationale and Comparative Compounds
Molecular Formula C₁₀H₁₁FO₂Based on structural components.
Molecular Weight 182.19 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidTypical for many benzaldehyde derivatives.
Boiling Point > 200 °CExpected to be higher than simpler benzaldehydes due to increased molecular weight.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water.Polarity is influenced by the aldehyde and ethoxy groups.
¹H NMR Aldehyde proton (CHO): ~9.8-10.2 ppm (singlet). Aromatic protons: ~6.8-7.5 ppm (multiplets). Ethoxy protons (-OCH₂CH₃): ~4.1 ppm (quartet) and ~1.4 ppm (triplet). Methyl proton (-CH₃): ~2.2-2.4 ppm (singlet).Aldehyde protons are characteristically downfield.[2] Substituent effects will cause shifts in the aromatic region.
¹³C NMR Carbonyl carbon (C=O): ~190-195 ppm. Aromatic carbons: ~110-165 ppm. Ethoxy carbons: ~64 ppm (-OCH₂) and ~15 ppm (-CH₃). Methyl carbon: ~15-20 ppm.The chemical shifts are influenced by the electronic environment created by the substituents.
IR Spectroscopy Strong C=O stretch: ~1690-1710 cm⁻¹. Aldehyde C-H stretches: ~2720 and ~2820 cm⁻¹. Aromatic C=C stretches: ~1500-1600 cm⁻¹. C-F stretch: ~1200-1250 cm⁻¹.Conjugation to the aromatic ring lowers the C=O frequency.[2] The C-H stretches are characteristic of aldehydes.[3]

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 2-ethoxy-4-fluoro-5-methylbenzaldehyde can be approached through a logical sequence of reactions, starting from a readily available precursor. A plausible and efficient route is outlined below, which leverages established methodologies for the synthesis of polysubstituted aromatic compounds. One-pot procedures are often favored in the synthesis of benzaldehyde derivatives to improve efficiency.[4][5][6]

Retrosynthetic Analysis and Proposed Route

A viable retrosynthetic strategy involves the formylation of a suitably substituted benzene derivative. The key challenge lies in the controlled introduction of the substituents in the desired orientation. A proposed forward synthesis is detailed below.

Step-by-Step Experimental Protocol

Step 1: Nitration of 4-fluoro-3-methylphenol

  • To a solution of 4-fluoro-3-methylphenol in glacial acetic acid at 0 °C, add a stoichiometric amount of nitric acid dropwise.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Pour the reaction mixture into ice water and collect the precipitated product by filtration.

  • Recrystallize the crude product from ethanol to yield 4-fluoro-3-methyl-2-nitrophenol.

Step 2: Ethylation of 4-fluoro-3-methyl-2-nitrophenol

  • To a solution of 4-fluoro-3-methyl-2-nitrophenol in acetone, add potassium carbonate and a slight excess of ethyl iodide.

  • Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.

  • After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.

  • Purify the resulting 1-ethoxy-4-fluoro-5-methyl-2-nitrobenzene by column chromatography.

Step 3: Reduction of the Nitro Group

  • Dissolve the 1-ethoxy-4-fluoro-5-methyl-2-nitrobenzene in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) until the uptake of hydrogen ceases.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 2-ethoxy-4-fluoro-5-methylaniline.

Step 4: Sandmeyer-type Reaction to Introduce the Aldehyde Group

  • Diazotize the 2-ethoxy-4-fluoro-5-methylaniline with sodium nitrite in an acidic medium (e.g., HCl/H₂SO₄) at 0-5 °C.

  • In a separate flask, prepare a solution of formaldoxime (from formaldehyde and hydroxylamine hydrochloride).

  • Add the cold diazonium salt solution to the formaldoxime solution, followed by the addition of a copper(I) salt catalyst.

  • Hydrolyze the intermediate imine by heating with dilute sulfuric acid to yield the final product, 2-ethoxy-4-fluoro-5-methylbenzaldehyde.

  • Purify the product by vacuum distillation or column chromatography.

An alternative to Step 4 could involve a Duff reaction or Vilsmeier-Haack formylation of a suitable precursor, though these methods may have regioselectivity challenges with the given substitution pattern.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Ethylation cluster_2 Step 3: Reduction cluster_3 Step 4: Formylation A 4-fluoro-3-methylphenol B 4-fluoro-3-methyl-2-nitrophenol A->B HNO₃, Acetic Acid C 1-ethoxy-4-fluoro-5-methyl-2-nitrobenzene B->C Ethyl Iodide, K₂CO₃ D 2-ethoxy-4-fluoro-5-methylaniline C->D H₂, Pd/C E 2-Ethoxy-4-fluoro-5-methylbenzaldehyde D->E 1. NaNO₂, H⁺ 2. Formaldoxime, Cu⁺ 3. H₃O⁺

Caption: Proposed synthetic pathway for 2-ethoxy-4-fluoro-5-methylbenzaldehyde.

Potential Research Applications and Reactivity

The unique combination of functional groups in 2-ethoxy-4-fluoro-5-methylbenzaldehyde suggests several potential areas of application and interesting chemical reactivity.

Medicinal Chemistry and Drug Discovery
  • Enzyme Inhibitors: The aldehyde group can act as a covalent modifier of enzyme active sites. The specific substitution pattern can be tailored to target particular enzymes involved in disease pathways.

  • Antimicrobial Agents: Many substituted benzaldehydes and their derivatives, such as phenylhydrazones, have demonstrated antimicrobial activity.[7] This compound could serve as a scaffold for the development of new antibacterial or antifungal agents.

  • PET Imaging Ligands: The presence of a fluorine atom allows for the potential development of a radiolabeled analog using ¹⁸F for use in Positron Emission Tomography (PET) imaging. The synthesis of 4-[¹⁸F]fluoroguaiacol from a substituted benzaldehyde precursor has been reported, demonstrating the feasibility of this approach.[8]

Materials Science
  • Polymer Synthesis: The aldehyde functionality can participate in condensation reactions to form novel polymers with tailored properties. The fluorine and ethoxy groups would influence the polymer's thermal stability, solubility, and optical properties.

  • Organic Electronics: Polysubstituted aromatic compounds are of interest in the development of organic semiconductors and light-emitting diodes (OLEDs).

Chemical Reactivity
  • Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to a wider range of derivatives. The Baeyer-Villiger oxidation offers a route to the corresponding phenol.[8]

  • Condensation Reactions: It is expected to undergo typical aldehyde condensation reactions, such as the Wittig, aldol, and Knoevenagel reactions, to form more complex molecular architectures.

  • Cyclization Reactions: The compound can be a valuable starting material in multicomponent reactions to synthesize highly substituted and complex heterocyclic systems.[9]

Conclusion

While 2-ethoxy-4-fluoro-5-methylbenzaldehyde remains a novel compound without established identifiers in major chemical databases, its synthesis is achievable through well-established synthetic methodologies. The strategic combination of its functional groups makes it a promising candidate for further investigation in medicinal chemistry, materials science, and synthetic organic chemistry. This guide provides a foundational framework for researchers interested in exploring the potential of this and other novel polysubstituted benzaldehydes.

References

  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.). Liberty University. Retrieved February 17, 2026, from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). Organic Letters. Retrieved February 17, 2026, from [Link]

  • PROTONATION OF THE CARBONYL GROUP: II. THE BASICITIES OF SUBSTITUTED BENZALDEHYDES. (n.d.). Canadian Journal of Chemistry. Retrieved February 17, 2026, from [Link]

  • Overtone spectroscopy of some benzaldehyde derivatives. (n.d.). Indian Academy of Sciences. Retrieved February 17, 2026, from [Link]

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved February 17, 2026, from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 15). ResearchGate. Retrieved February 17, 2026, from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved February 17, 2026, from [Link]

  • One-step synthesis of polysubstituted benzene derivatives by multi-component cyclization of α-bromoacetate, malononitrile and aromatic aldehydes. (n.d.). Chemical Communications. Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2025, August 10). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Seton Hall University. Retrieved February 17, 2026, from [Link]

  • 2-Ethoxy-4-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. (2020, December 15). Nicotine & Tobacco Research. Retrieved February 17, 2026, from [Link]

  • Friedel—Crafts-Type Reaction of Benzaldehyde with Benzene. Diprotonated Benzaldehyde as the Reactive Intermediate. (n.d.). Tokyo University of Science. Retrieved February 17, 2026, from [Link]

  • 2-hydroxy-4-methylbenzaldehyde. (n.d.). Wikidata. Retrieved February 17, 2026, from [Link]

  • 2-ethoxy-5-methylbenzaldehyde. (n.d.). PubChemLite. Retrieved February 17, 2026, from [Link]

  • Reactions of cyclic peroxides with aldehydes and ketones catalysed by trimethylsilyl trifluoromethanesulphonate. An efficient synthesis of 1,2,4-trioxanes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

Sources

Methodological & Application

Using 2-Ethoxy-4-fluoro-5-methylbenzaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde (EFMB), a highly functionalized aromatic building block.[1] This compound represents a "privileged scaffold" in modern drug discovery, combining three critical structural motifs:

  • Aldehyde Handle (-CHO): A versatile electrophile for reductive amination and heterocycle formation.[1]

  • Fluorine Substituent (-F): Enhances metabolic stability by blocking oxidative metabolism at the para-position relative to the ethoxy group.[1]

  • Ethoxy & Methyl Groups: Modulate lipophilicity (

    
    ) and provide steric bulk to optimize binding affinity in hydrophobic pockets (e.g., ATP-binding sites of kinases).[1]
    

This note provides validated protocols for transforming EFMB into high-value pharmaceutical intermediates, specifically focusing on Reductive Amination (for linker construction) and Condensation (for heterocycle synthesis).[1]

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-Ethoxy-4-fluoro-5-methylbenzaldehyde
Functional Class Electron-Rich Benzaldehyde
Molecular Weight ~182.19 g/mol
Appearance Pale yellow to off-white solid/oil (low melting point)
Solubility Soluble in DCM, THF, MeOH, EtOAc; Insoluble in Water
Stability Air-sensitive (prone to oxidation to benzoic acid).[1][2] Store under Argon at 2–8°C.

Handling Precaution: As with most electron-rich aldehydes, EFMB is susceptible to autoxidation.[1] Always verify purity via TLC or ¹H-NMR prior to use. A significant peak shift from ~10.2 ppm (aldehyde) to ~12.0 ppm (carboxylic acid) indicates degradation.

Application I: Reductive Amination (The "Linker" Strategy)

The most common application of EFMB is linking the aromatic core to secondary amines (e.g., piperazines, pyrrolidines) to generate solubility-enhancing tails, a strategy seen in drugs like Sildenafil and various EGFR inhibitors .

Mechanism

The electron-donating ethoxy group at the ortho position increases the electron density of the carbonyl oxygen, potentially reducing electrophilicity. However, the para-fluorine atom exerts an inductive electron-withdrawing effect (-I), maintaining sufficient reactivity for imine formation.

Protocol: Sodium Triacetoxyborohydride (STAB) Method

Why this method? STAB is preferred over Sodium Borohydride (


) because it allows for "One-Pot" reductive amination without isolating the imine intermediate.[1] It is mild enough to leave the fluorine and ethoxy groups intact.

Reagents:

  • Substrate: 2-Ethoxy-4-fluoro-5-methylbenzaldehyde (1.0 eq)

  • Amine: Piperazine or Morpholine derivative (1.1 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Catalyst: Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Workflow:

  • Imine Formation: In a dry round-bottom flask under

    
    , dissolve EFMB (1.0 eq) and the Amine (1.1 eq) in anhydrous DCE (0.2 M concentration).
    
  • Activation: Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes. Note: The acid catalyzes the formation of the iminium ion.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 eq) portion-wise over 10 minutes.
    
  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via LC-MS for the disappearance of the aldehyde (M+1 peak).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Control Point: Do not use Methanol as a solvent with STAB, as it reacts with the reducing agent. If solubility is an issue in DCE, use THF.

Application II: Heterocycle Construction (The "Scaffold" Strategy)

EFMB serves as a precursor for bicyclic heterocycles, such as Quinazolines (common in cancer therapy) or Indoles .

Protocol: Synthesis of Cinnamic Acid Derivatives (Knoevenagel)

This pathway is often used to synthesize PPAR agonists (e.g., Glitazars) where the aldehyde is converted into a lipophilic tail.

Reagents:

  • Substrate: EFMB (1.0 eq)

  • Nucleophile: Malonic Acid (1.2 eq) or Ethyl Cyanoacetate

  • Base: Piperidine (0.1 eq)[1]

  • Solvent: Pyridine or Ethanol

Step-by-Step Workflow:

  • Mix: Dissolve EFMB and Malonic Acid in Pyridine.

  • Catalyze: Add catalytic Piperidine.

  • Reflux: Heat to 80–100°C for 4–6 hours.

    
     evolution indicates decarboxylation (if using Malonic acid to form the acrylic acid).[1]
    
  • Isolation: Pour reaction mixture into ice-cold HCl (1M) to precipitate the product.

  • Filtration: Collect the solid 3-(2-ethoxy-4-fluoro-5-methylphenyl)acrylic acid.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from EFMB, highlighting its versatility in generating distinct pharmacophores.

EFMB_Pathways cluster_legend Process Key RawMaterial 2-Ethoxy-4-fluoro- 5-methylbenzaldehyde (Starting Material) QC QC Check: 1H-NMR / HPLC (Purity >98%) RawMaterial->QC Purity Verification Imine Intermediate: Iminium Ion QC->Imine Amine + AcOH (DCE, RT) Acrylic Intermediate: Acrylic Acid/Ester QC->Acrylic Malonic Acid/Piperidine (Knoevenagel) AmineProduct Target A: Benzylamine Derivative (Kinase Inhibitor Linker) Imine->AmineProduct NaBH(OAc)3 Reductive Amination Heterocycle Target B: Quinazoline/Indole Core (Anticancer Scaffold) Acrylic->Heterocycle Cyclization (e.g., with Urea/Hydrazine) key1 Input key2 Validation key3 Final API

Figure 1: Divergent synthetic workflows for 2-Ethoxy-4-fluoro-5-methylbenzaldehyde validation.

Analytical Standards & Quality Control

To ensure the integrity of the pharmaceutical intermediate, the following analytical parameters must be met:

TestMethodAcceptance Criteria
Identification ¹H-NMR (DMSO-d6)Aldehyde singlet at ~10.2 ppm; Ethoxy triplet/quartet; Methyl singlet.[1]
Purity HPLC (C18 Column)> 98.0% Area
Fluorine Content ¹⁹F-NMRSingle peak (check against internal standard).[1]
Water Content Karl Fischer< 0.5% (Water interferes with imine formation).[1]
Troubleshooting Guide
  • Low Yield in Amination: Often caused by wet solvents or old reducing agents.[1] Ensure

    
     is free-flowing and not clumped.
    
  • Side Products: If the alcohol derivative (benzyl alcohol) is observed, the imine formation was incomplete before reduction. Increase the activation time with AcOH before adding the hydride.

References

  • Sigma-Aldrich. (n.d.).[1] Application Note – Reductive Amination: Protocol for Electron Rich Benzaldehydes. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Ethoxy-5-fluoro-4-methylbenzaldehyde Compound Summary. Retrieved from

  • ChemicalBook. (2024).[1] Synthesis protocols for Fluoro-Ethoxy Benzaldehydes. Retrieved from

  • ChemRxiv. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde. Retrieved from

  • MDPI. (2025). The Role of Fluorine in Medicinal Chemistry: Implications for Drug Design. Retrieved from

Sources

Application Notes and Protocols for the Selective Oxidation of 2-Ethoxy-4-fluoro-5-methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Aldehyde Synthesis in Drug Discovery

The selective oxidation of primary alcohols to their corresponding aldehydes is a cornerstone transformation in modern organic synthesis, particularly within the realm of drug development. Aldehydes are versatile intermediates, serving as key building blocks for the construction of complex molecular architectures found in many pharmaceuticals. The substrate of interest, 2-ethoxy-4-fluoro-5-methylbenzyl alcohol, possesses a unique substitution pattern on the aromatic ring, including both electron-donating (ethoxy, methyl) and electron-withdrawing (fluoro) groups. This electronic diversity necessitates a careful selection of oxidation methodology to achieve high yields and selectivity, while avoiding common side reactions such as over-oxidation to the carboxylic acid or unwanted reactions with the substituents.

This comprehensive guide provides an in-depth analysis of various reaction conditions for the oxidation of 2-ethoxy-4-fluoro-5-methylbenzyl alcohol to the corresponding aldehyde. We will delve into the mechanistic underpinnings of several prominent oxidation protocols, offering field-proven insights to aid researchers in choosing the most suitable method for their specific needs. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible results.

Comparative Analysis of Oxidation Methodologies

The choice of an oxidizing agent is paramount and depends on factors such as substrate sensitivity, desired scale, and tolerance of other functional groups. Below is a comparative overview of several widely used methods for the oxidation of primary benzylic alcohols.

Oxidation MethodOxidizing Agent / ReagentsTypical Solvent(s)Temperature (°C)Key AdvantagesKey Disadvantages
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room TemperatureReliable, high yields, simple procedure.[1][2]Toxic chromium reagent, acidic conditions, difficult workup.[3][4]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM), ChloroformRoom TemperatureMild, neutral pH, high chemoselectivity, short reaction times.[5][6][7]Potentially explosive nature of DMP, relatively expensive.[5]
Swern Oxidation Oxalyl Chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to Room Temp.Mild, excellent for sensitive substrates, avoids heavy metals.[8][9]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[9]
Cu/TEMPO Catalysis Cu(I) salt, TEMPO, N-MethylimidazoleAcetonitrile, AcetoneRoom TemperatureCatalytic, uses air as the terminal oxidant, environmentally benign.[10][11][12]Can be slower for some substrates, requires careful catalyst preparation.[11]
Palladium-Catalyzed Aerobic Oxidation Pd(OAc)₂, Base (e.g., Et₃N, K₂CO₃)Toluene, Water25 - 100High selectivity, uses air or oxygen, can be run solvent-free.[13][14]Catalyst can be expensive, may require additives.

Mechanistic Insights and Rationale for Method Selection

Understanding the reaction mechanism is crucial for troubleshooting and optimizing oxidation reactions. For instance, the electron-donating ethoxy and methyl groups on the target molecule are expected to accelerate the rate of oxidation in many cases, while the electron-withdrawing fluorine may have a retarding effect.[15][16]

Dess-Martin Periodinane (DMP) Oxidation: A Mild and Selective Choice

The Dess-Martin oxidation is an excellent choice for the selective oxidation of 2-ethoxy-4-fluoro-5-methylbenzyl alcohol due to its mild and neutral reaction conditions, which minimize the risk of side reactions.[5][7] The reaction proceeds through a hypervalent iodine intermediate, leading to a clean conversion to the aldehyde.

Diagram of the Dess-Martin Oxidation Mechanism

DMP_Mechanism RCH2OH R-CH₂OH Intermediate [Intermediate Complex] RCH2OH->Intermediate Ligand Exchange DMP Dess-Martin Periodinane DMP->Intermediate Aldehyde R-CHO Intermediate->Aldehyde Intramolecular Proton Transfer Byproduct Iodinane Intermediate->Byproduct

Caption: Mechanism of Dess-Martin Oxidation.

Swern Oxidation: Ideal for Acid-Sensitive Substrates

The Swern oxidation is another powerful method that operates under mild, non-acidic conditions, making it suitable for substrates that are prone to acid-catalyzed side reactions.[8][9] The reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species, which then reacts with the alcohol.[9][17]

Experimental Workflow for a Typical Oxidation Reaction

experimental_workflow start Dissolve Alcohol in Anhydrous Solvent reagent_add Add Oxidizing Agent (e.g., DMP or PCC) start->reagent_add reaction Stir at Specified Temperature reagent_add->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup Upon Completion extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying purification Purify by Column Chromatography drying->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Caption: General Experimental Workflow for Alcohol Oxidation.

Detailed Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended for its high selectivity and mild conditions.

Materials:

  • 2-ethoxy-4-fluoro-5-methylbenzyl alcohol

  • Dess-Martin Periodinane (DMP) (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 2-ethoxy-4-fluoro-5-methylbenzyl alcohol (1 equivalent) in anhydrous DCM (10 volumes), add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.[6]

  • Stir the reaction mixture vigorously at room temperature for 2 to 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-ethoxy-4-fluoro-5-methylbenzaldehyde.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

This is a classic and reliable method, though it requires careful handling of the chromium reagent.

Materials:

  • 2-ethoxy-4-fluoro-5-methylbenzyl alcohol

  • Pyridinium Chlorochromate (PCC) (1.2 equivalents)

  • Celite® or silica gel

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • To a stirred suspension of PCC (1.2 equivalents) and Celite® in anhydrous DCM (5 volumes), add a solution of 2-ethoxy-4-fluoro-5-methylbenzyl alcohol (1 equivalent) in anhydrous DCM (5 volumes) at 0 °C.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 2 to 4 hours. A black, tar-like material will precipitate.[4]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Perspectives

The selective oxidation of 2-ethoxy-4-fluoro-5-methylbenzyl alcohol can be achieved through a variety of methods, with Dess-Martin periodinane and PCC oxidations being reliable choices. For greener and more sustainable approaches, catalytic methods using copper/TEMPO or palladium are highly recommended, although they may require more optimization for this specific substrate.[12][13][18] The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, purity, and environmental considerations. As the field of organic synthesis continues to evolve, the development of even more efficient and environmentally friendly catalytic systems for alcohol oxidation remains an active area of research.

References

  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025). Royal Society of Chemistry.
  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. MilliporeSigma.
  • Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. The Royal Society of Chemistry.
  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitr
  • Mechanism of Copper(I)
  • Swern Oxid
  • Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. (2012).
  • Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. Rhodium.ws.
  • Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. (2014).
  • Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochrom
  • Pyridinium Chlorochromate Supported on Alumina as an Efficient Oxidizing Agent for Oxidation of Alcohols Under Solvent Free Conditions. Asian Journal of Chemistry.
  • Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. (2023). MDPI.
  • SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. Journal of Drug Delivery and Therapeutics.
  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal.
  • Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. (2020). PMC - NIH.
  • Classic Oxidation of Alcohols Using Pyridinium Chlorochrom
  • Reagent Friday: PCC (Pyridinium Chlorochrom
  • Mild Oxidizing Agents. (2019). Chemistry LibreTexts.
  • Dess–Martin periodinane. Wikipedia.
  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis.
  • Dess-Martin Oxid
  • Swern oxid
  • The Swern Oxidation: Mechanism and Fe
  • Mechanism of the Swern Oxidation: Significant Deviations

Sources

Knoevenagel condensation of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Knoevenagel condensation of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde (EFMB) . This specific aldehyde is a critical intermediate in the synthesis of dual PPAR


 agonists, most notably Saroglitazar  (Lipaglyn™), used in the management of diabetic dyslipidemia.

The presence of the ortho-ethoxy group and the para-fluoro substituent introduces unique steric and electronic challenges that distinguish this reaction from standard benzaldehyde condensations. This guide provides two distinct workflows:

  • Synthesis of the Glitazone Scaffold: Condensation with 2,4-Thiazolidinedione (TZD).

  • Synthesis of the Cinnamic Acid Derivative: Doebner modification with Malonic Acid.

Mechanistic Insight & Substrate Analysis

Substrate Electronics & Sterics

The reactivity of EFMB is governed by the interplay between the electron-donating ethoxy/methyl groups and the electron-withdrawing fluorine.

  • The "Ortho-Effect" (Steric): The 2-ethoxy group creates significant steric bulk around the aldehyde carbonyl. This forces the carbonyl group slightly out of planarity with the aromatic ring, potentially reducing electrophilicity. Standard room-temperature protocols often fail; high-temperature reflux with water removal (Dean-Stark) is strictly required.

  • Electronic Push-Pull:

    • 4-Fluoro: Inductively withdrawing (-I) but resonance donating (+R). In this position, it activates the ring for nucleophilic aromatic substitution (SNAr) side reactions if conditions are too harsh, but generally stabilizes the resulting alkene.

    • 2-Ethoxy & 5-Methyl: These electron-donating groups stabilize the aldehyde, making the carbonyl carbon less electrophilic (less positive character) compared to a nitro-benzaldehyde.

Reaction Pathway (Graphviz Visualization)

Knoevenagel_Mechanism Aldehyde 2-Ethoxy-4-fluoro- 5-methylbenzaldehyde Alcohol Aldol Intermediate (Unstable) Aldehyde->Alcohol Nucleophilic Attack ActiveMethylene Active Methylene (TZD or Malonic Acid) Enolate Enolate Ion ActiveMethylene->Enolate Deprotonation Base Catalyst (Piperidine) Base->Enolate Promotes Enolate->Alcohol Elimination Dehydration (-H₂O) Alcohol->Elimination Elimination->Elimination Driven by Azeotropic Removal Product α,β-Unsaturated Product Elimination->Product

Figure 1: General mechanistic pathway for the Knoevenagel condensation of EFMB.

Protocol A: Synthesis of Glitazone Intermediate

Target: 5-(2-ethoxy-4-fluoro-5-methylbenzylidene)thiazolidine-2,4-dione. Application: Saroglitazar synthesis.

Reagents & Equipment
ComponentSpecificationRole
Substrate 2-Ethoxy-4-fluoro-5-methylbenzaldehyde (1.0 eq)Electrophile
Reagent 2,4-Thiazolidinedione (TZD) (1.1 eq)Nucleophile
Catalyst Piperidine (0.1 eq)Base Catalyst
Co-Catalyst Glacial Acetic Acid (0.1 eq) or Benzoic AcidBuffer/Protonation
Solvent Toluene (10-15 volumes)Azeotropic medium
Apparatus Dean-Stark TrapWater removal
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.

  • Charging: Add Toluene, EFMB (Aldehyde), and TZD to the flask. Stir until suspended.

  • Catalysis: Add Piperidine followed by Glacial Acetic Acid. Note: Premixing the catalyst/acid in a small vial of toluene to form the salt before addition often improves reproducibility.

  • Reaction: Heat the mixture to vigorous reflux (approx. 110-115°C). Ensure toluene is actively distilling into the trap.

    • Checkpoint: Water separation should be visible in the trap within 30 minutes.

  • Monitoring: Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (

    
    ) should disappear; the product will appear as a lower 
    
    
    
    yellow spot, often fluorescing under UV.
    • Duration: Typically 4–8 hours due to the steric hindrance of the 2-ethoxy group.

  • Workup:

    • Cool the reaction mixture slowly to room temperature, then to 0–5°C in an ice bath. The product usually crystallizes out directly.

    • Filter the yellow solid.

    • Wash the cake with cold Toluene (2x) followed by cold Ethanol (1x) to remove unreacted aldehyde and catalyst traces.

  • Purification: Recrystallize from hot Ethanol or Acetic Acid if purity is <98% by HPLC.

Protocol B: Doebner Modification (Cinnamic Acid)

Target: 3-(2-ethoxy-4-fluoro-5-methylphenyl)acrylic acid. Application: Chain extension for analogs.

Reagents & Equipment
ComponentSpecificationRole
Substrate EFMB (1.0 eq)Electrophile
Reagent Malonic Acid (2.0 eq)Nucleophile
Solvent/Base Pyridine (5 volumes)Solvent & Base
Catalyst Piperidine (Catalytic, 5 drops)Promoter
Quench Conc. HCl / Ice WaterPrecipitation
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve EFMB and Malonic Acid in Pyridine.

  • Catalysis: Add catalytic Piperidine.[1]

  • Heating: Heat to 80–90°C.

    • Observation: Evolution of

      
       bubbles indicates the decarboxylation step is proceeding.
      
  • Completion: Continue heating until

    
     evolution ceases (approx. 2–4 hours).
    
  • Isolation:

    • Pour the cooled reaction mixture into a slurry of crushed ice and concentrated HCl (pH must be < 2).

    • The pyridine salt will dissolve, and the cinnamic acid derivative will precipitate as a white/off-white solid.

  • Purification: Filter and wash efficiently with water to remove pyridine hydrochloride. Recrystallize from Ethanol/Water (7:3).

Process Optimization & Decision Logic

The following workflow illustrates how to troubleshoot low yields, specifically addressing the steric challenges of the 2-ethoxy group.

Workflow Start Start Reaction (Toluene Reflux) Check Check TLC at 4 Hours Start->Check Result Aldehyde Consumed? Check->Result Success Proceed to Cooling & Filtration Result->Success Yes Fail Incomplete Conversion Result->Fail No Action1 Add 0.05 eq Piperidine Check Dean-Stark (Water removal) Fail->Action1 First Step Action1->Check Re-evaluate (+2 hrs) Action2 Switch Solvent to Xylene (Increase Temp to 140°C) Action1->Action2 If still fails

Figure 2: Optimization workflow for handling steric hindrance in EFMB condensation.

Critical Quality Attributes (CQA)

  • Appearance: Bright yellow crystalline solid (TZD derivative) or Off-white solid (Cinnamic acid).

  • Melting Point:

    • TZD Derivative: Expected range 240–245°C (High melting due to H-bonding in the thiazolidine ring).

  • NMR Signature (1H NMR, DMSO-d6):

    • Look for the disappearance of the aldehyde singlet (~10.2 ppm).

    • Olefinic Proton: A distinct singlet (for TZD) appearing around 7.7–7.9 ppm .

    • Ethoxy Group: Triplet (~1.4 ppm) and Quartet (~4.1 ppm).

References

  • Zydus Cadila Healthcare Ltd. (2018). Process for the preparation of saroglitazar pharmaceutical salts. U.S. Patent 10,112,940. Link

  • Desai, N. C., et al. (2022). Synthesis and biological evaluation of some new 2,4-thiazolidinedione derivatives. Medicinal Chemistry Research, 21, 407–416. Link

  • Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619. Link

  • Jain, D. P., et al. (2013). Saroglitazar: A novel dual PPAR α/γ agonist for the treatment of dyslipidemia. Current Diabetes Reviews, 9(6). Link

Disclaimer: This Application Note is for research and development purposes only. All synthesis should be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Preventing oxidation of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the stability challenges of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde . This guide synthesizes mechanistic organic chemistry with practical process engineering to ensure the integrity of your starting material.

Ticket ID: #ALD-OX-2E4F Topic: Prevention of Autoxidation in Electron-Rich Benzaldehydes Product: 2-Ethoxy-4-fluoro-5-methylbenzaldehyde Status: Open / High Priority[1][2][3]

The Core Issue: Why is my Aldehyde Oxidizing?

The Diagnosis

Users often report that their clear/yellow oil or low-melting solid has developed white precipitates or "crusts" around the cap.[3] This is 2-ethoxy-4-fluoro-5-methylbenzoic acid , the result of radical autoxidation.[1][2][3]

The Mechanism (Causality)

Unlike simple hydrolysis, this oxidation is a radical chain reaction .

  • Initiation: A stray radical or UV light abstracts the formyl hydrogen (which is weakened by the electron-rich ethoxy group).[3]

  • Propagation: The resulting acyl radical reacts with atmospheric oxygen to form a peracid radical, which then abstracts a hydrogen from another aldehyde molecule.[3]

  • The "Death Spiral": The intermediate peracid (highly reactive) reacts with a second molecule of aldehyde to produce two molecules of carboxylic acid. This means for every single initiation event, multiple product molecules are destroyed.[2][3]

Visualizing the Pathway

The following diagram illustrates the "Autoxidation Cascade" you are fighting against.

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hv / O2) Radical->Radical Chain Reaction Peracid Peracid (R-CO3H) Radical->Peracid + O2 (Propagation) Acid Carboxylic Acid (Impurity) Peracid->Acid + Aldehyde (Terminates to 2x Acid)

Figure 1: Radical chain mechanism converting 2-Ethoxy-4-fluoro-5-methylbenzaldehyde to its corresponding benzoic acid.

Prevention Protocols: The First Line of Defense

To prevent the pathway above, you must break the "Triangle of Oxidation": Oxygen, Light, and Heat.

Protocol A: Storage & Handling (Standard Operating Procedure)
  • Atmosphere: Store strictly under Argon or Nitrogen.[3][4] Argon is preferred as it is heavier than air and "blankets" the aldehyde in the vial.

  • Temperature: Store at -20°C . Low temperature significantly retards the rate of radical propagation.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or a secondary containment jar with desiccant/oxygen scavenger if possible.[1][2][3]

Protocol B: Chemical Stabilization (The "Insurance Policy")

If you intend to store the compound for >1 month or frequently open the bottle, you must use an inhibitor.

  • Additive: BHT (Butylated Hydroxtoluene) at 0.1% to 0.5% (w/w).[2][3]

  • Why it works: BHT acts as a "radical scavenger."[3] It donates a hydrogen atom to the propagating acyl radical. The resulting BHT radical is sterically hindered and stable, effectively terminating the chain reaction before it destroys your bulk material.

  • Impact on Reactions: At 0.1%, BHT rarely interferes with nucleophilic additions, condensations, or reductions.[2] It can be removed during the final workup of your product.

Troubleshooting: "My Sample is Already Oxidized"

If you see white solids (acid) in your aldehyde, do not use it directly. The acid can quench basic catalysts (like LDA or NaH) and ruin stoichiometry.[2]

Decision Matrix
  • < 10% Oxidation (Cloudy): Use Protocol C (The Base Wash) .[2]

  • > 10% Oxidation (Significant Solid): Use Protocol D (Bisulfite Purification) .[2][3]

Protocol C: The Base Wash (Rapid Cleanup)

Best for removing small amounts of acid impurity.

  • Dissolve the aldehyde in Diethyl Ether or Ethyl Acetate .[3]

  • Wash the organic phase 2x with 10% aqueous Sodium Bicarbonate (NaHCO₃) .[3]

    • Mechanism:[5][6][7][8][9][10] The carboxylic acid is deprotonated to form the water-soluble sodium carboxylate. The aldehyde remains neutral and stays in the organic layer.

  • Wash 1x with Brine.[2][3]

  • Dry over MgSO₄, filter, and concentrate.

Protocol D: Bisulfite Adduct Purification (High Purity Recovery)

Best for recovering pure aldehyde from a heavily degraded sample.[2]

Theory: Aldehydes form a solid, water-soluble adduct with sodium bisulfite.[1][2][3] Impurities (acids, non-aldehydes) stay in the solvent.[2] The adduct is then hydrolyzed back to the pure aldehyde.

Step-by-Step:

  • Formation: Dissolve impure aldehyde in minimal ethanol. Add excess saturated aqueous Sodium Bisulfite (NaHSO₃) .[3][8][11] Shake vigorously for 15-30 mins.

  • Isolation: A white precipitate (the adduct) will form.[3] Filter this solid and wash with diethyl ether (removes the acid/impurities).

  • Regeneration: Suspend the solid adduct in water. Add 10% Sodium Carbonate or 10% NaOH until pH > 10.[3]

  • Extraction: The solid will dissolve and release oil droplets (pure aldehyde).[3] Extract this aqueous mixture with Ethyl Acetate (3x).

  • Finish: Dry (MgSO₄) and concentrate.

Bisulfite Input Impure Mixture (Aldehyde + Acid) Step1 Add Sat. NaHSO3 Input->Step1 Separation Filtration Step1->Separation Filtrate Filtrate (Contains Acid Impurity) Separation->Filtrate Discard Solid Solid Adduct (Aldehyde-Bisulfite) Separation->Solid Keep Regen Regeneration (Add NaOH/Na2CO3) Solid->Regen Product Pure Aldehyde Regen->Product Extract & Dry

Figure 2: Workflow for purifying aldehyde via Sodium Bisulfite adduct formation.

Frequently Asked Questions (FAQ)

Q: Can I use the oxidized material if I just add more base to my reaction? A: Technically, yes, but it is risky. The carboxylic acid will consume 1 equivalent of your base (e.g., if you use K2CO3 or NaH).[2] If you don't account for this exactly, your reaction will stall due to lack of base.[2][3] Furthermore, the carboxylate salt might precipitate and occlude your reactive centers. Purification is always recommended. [3]

Q: Does the fluorine atom affect stability? A: Yes. The 4-fluoro group is electron-withdrawing, which theoretically makes the carbonyl carbon more electrophilic (reactive).[1][2] However, the 2-ethoxy group is a strong electron donor via resonance.[1][2][3] The net effect is an activated ring system that is still highly susceptible to radical attack.[3] Do not assume the fluorine protects the aldehyde from oxidation.

Q: I see a color change from clear to yellow, but no solid. Is it oxidized? A: Yellowing often indicates the formation of trace conjugated impurities or Schiff base-like oligomers, which can happen before bulk oxidation to acid is visible. Run a TLC or H-NMR.[1][2][3] If the aldehyde peak (approx. 10 ppm) is clean, you may proceed.[2] If you see a broad OH peak >10 ppm, perform a Bicarbonate wash (Protocol C).[2]

Summary Data Table

PropertyValue / ConditionNote
Storage Temp -20°CEssential for long-term stability.[1][2][3]
Atmosphere Argon or NitrogenArgon preferred (heavier than air).[2][3]
Stabilizer BHT (0.1 - 0.5%)Recommended for opened bottles.[1][2][3]
Oxidation Indicator White Solid / CrustBenzoic acid derivative (MP usually higher than aldehyde).[2][3]
Purification Method NaHSO₃ AdductGold standard for >98% purity.[3]
Quick Cleanup NaHCO₃ WashRemoves acid impurity only.[2][3]

References

  • BenchChem Technical Support. (2025).[2][3][4][10] Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem. [2]

  • Organic Syntheses. (1987).[2][3] Procedure for Bisulfite Adduct Purification. Org. Synth. 65 , 203.[2][3] [2]

  • University of Rochester. (2017). Bisulfite Workup: for Removal of Aldehydes, or Purification of Aldehydes.[3] Department of Chemistry.

  • BASF. (2025).[2][3][12] Safety Data Sheet: Handling of Air-Sensitive Aldehydes. [2]

  • Cardiff University. (2025).[2][3] The benzaldehyde oxidation paradox explained by the interception of peroxy radical.

Sources

Technical Support Center: Purification of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As the physical properties of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde, such as its precise melting point and solubility in various solvents, are not extensively documented in readily available literature, this guide will focus on a systematic and experimental approach to developing a successful recrystallization protocol.

Frequently Asked Questions (FAQs)

Q1: Is recrystallization a suitable method for purifying 2-Ethoxy-4-fluoro-5-methylbenzaldehyde?

A1: Recrystallization is a powerful technique for purifying solid compounds. However, its suitability depends on the physical state of your crude sample. Many substituted benzaldehydes with similar molecular weights can be low-melting solids or even liquids at room temperature.[1][2] Therefore, the first step is to determine if your sample of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde is a solid that can be effectively purified by this method.

Q2: How do I determine if my crude 2-Ethoxy-4-fluoro-5-methylbenzaldehyde is a solid or a liquid?

A2: At room temperature, observe the physical state of your sample. If it is a free-flowing liquid, recrystallization is not a viable purification method, and you should consider other techniques such as column chromatography or distillation. If it is a solid or a waxy semi-solid, recrystallization may be possible.

Q3: What are the most common impurities I might encounter?

A3: The impurities in your sample will largely depend on the synthetic route used. Common impurities could include unreacted starting materials, by-products from side reactions, or residual solvents from the reaction work-up.

Q4: How do I select a suitable solvent for the recrystallization of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the structure of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde (an aromatic aldehyde with an ethoxy group), solvents of moderate polarity are a good starting point. A systematic approach to solvent screening is recommended, as detailed in the experimental protocol section of this guide.

Q5: My compound "oils out" instead of crystallizing. What should I do?

A5: "Oiling out," where the compound separates as a liquid rather than a solid, is a common problem, especially with impure compounds or when an unsuitable solvent is used.[3][4] To troubleshoot this, you can try adding a small amount of a solvent in which the compound is more soluble to the hot mixture, or alternatively, try a different solvent system altogether. Slowing down the cooling process can also sometimes promote crystallization over oiling out.[3]

Experimental Protocol: Developing a Recrystallization Procedure

This section provides a step-by-step guide to experimentally determine a suitable recrystallization protocol for 2-Ethoxy-4-fluoro-5-methylbenzaldehyde.

Part 1: Preliminary Assessment and Solvent Screening
  • Physical State Assessment: Confirm that your crude 2-Ethoxy-4-fluoro-5-methylbenzaldehyde is a solid at room temperature.

  • Solubility Testing:

    • Place a small amount (e.g., 20-30 mg) of your crude solid into several different test tubes.

    • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents are those in which the compound is sparingly soluble at room temperature.

    • Heat the test tubes containing the sparingly soluble mixtures to the boiling point of the solvent. An ideal solvent will completely dissolve the compound at this temperature.

    • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe which solvent system yields the best crystals.

Recommended Solvents for Screening:
SolventPolarityBoiling Point (°C)Comments
HexanesNon-polar~69Good for removing non-polar impurities. May be used as an anti-solvent.
TolueneNon-polar111Aromatic solvent, may have good solubility for the aromatic ring.
Ethyl AcetateIntermediate77A versatile solvent for a range of polarities.
IsopropanolPolar82A common solvent for recrystallizing moderately polar compounds.
EthanolPolar78Similar to isopropanol, often a good choice for recrystallization.
WaterVery Polar100Unlikely to be a good single solvent but can be used in a mixed solvent system.

Data compiled from various sources.

Part 2: Step-by-Step Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude 2-Ethoxy-4-fluoro-5-methylbenzaldehyde and the chosen solvent (or solvent mixture). Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add the minimum amount of hot solvent needed to fully dissolve the compound.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and attempt to cool again.[3] - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of the pure compound if available.[3]
The compound "oils out." - The cooling process is too rapid. - The chosen solvent is not suitable. - The compound is significantly impure.- Reheat the solution to dissolve the oil, then allow it to cool more slowly.[3] - Add a small amount of a co-solvent in which the compound is more soluble. - Consider purifying by column chromatography first to remove a larger portion of the impurities.
Low recovery of the purified compound. - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a minimal amount of ice-cold solvent for washing the crystals.
Colored impurities remain in the crystals. - The impurities have similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. Note: Use charcoal sparingly as it can adsorb your product as well.

Visual Workflows

Solvent Selection Workflow

Caption: A decision-making diagram for selecting a suitable recrystallization solvent.

Troubleshooting Workflow

Caption: A flowchart for troubleshooting common recrystallization issues.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 17, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry 14CL. Retrieved February 17, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET: 3-Fluoro-4-methylbenzaldehyde. Retrieved February 17, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Ethoxy-4-fluoro-5-methylbenzaldehyde Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the reaction temperature in Suzuki, Heck, and Sonogashira couplings involving 2-Ethoxy-4-fluoro-5-methylbenzaldehyde. Our goal is to equip you with the scientific rationale and practical steps to achieve higher yields, minimize side reactions, and ensure the integrity of your valuable intermediates.

The Critical Role of Temperature in Cross-Coupling Reactions

Temperature is a paramount parameter in palladium-catalyzed cross-coupling reactions. It directly influences reaction kinetics, catalyst stability, and the potential for undesired side reactions. An optimal temperature ensures a sufficient rate of reaction while preserving the integrity of the starting materials, catalyst, and the desired product. For a substituted benzaldehyde like 2-Ethoxy-4-fluoro-5-methylbenzaldehyde, with its array of functional groups, precise temperature control is crucial to navigate the delicate balance between reactivity and stability.

Elevated temperatures can be a double-edged sword. While they can overcome activation energy barriers, particularly with less reactive coupling partners, excessive heat can lead to catalyst decomposition, manifesting as the formation of palladium black[1]. Furthermore, high temperatures can promote side reactions such as dehalogenation, homocoupling, and potentially decomposition of the aldehyde substrate itself. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

This guide will provide a structured approach to optimizing the reaction temperature for Suzuki, Heck, and Sonogashira couplings of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde, complete with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

General Temperature-Related Issues

Q1: My reaction is sluggish or has stalled completely. How do I know if the temperature is the issue?

A: A sluggish reaction is often the first indicator that the reaction temperature may be too low. However, it's essential to rule out other factors first.

  • Troubleshooting Workflow:

    • Verify Reagent Quality: Ensure all reagents, especially the boronic acid/ester (for Suzuki), alkene/alkyne, and base, are pure and dry.

    • Catalyst and Ligand Integrity: Confirm the activity of your palladium source and the purity of the ligand. Some palladium complexes can degrade upon storage[1].

    • Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst[2].

    • Solvent Degassing: Thoroughly degas your solvent to remove dissolved oxygen.

    If these factors are addressed and the reaction remains slow, a careful increase in temperature is a logical next step. Many Suzuki and Heck reactions require heating to proceed efficiently[1][2].

Q2: I'm observing the formation of a black precipitate in my reaction. What does this mean and what should I do?

A: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, which is catalytically inactive. This is often caused by excessive heat.

  • Corrective Actions:

    • Lower the Temperature: Immediately reduce the reaction temperature.

    • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. The typical ligand-to-palladium ratio is between 1:1 and 4:1, depending on the specific ligand and palladium source[2].

    • Consider a More Stable Catalyst: For high-temperature reactions, consider using more robust pre-catalysts or ligands known for their thermal stability.

Q3: What is the general thermal stability of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde?

Suzuki Coupling Troubleshooting

Q4: My Suzuki coupling with 2-Ethoxy-4-fluoro-5-methylbenzaldehyde is giving low yields, and I suspect a temperature-related issue. Where should I start?

A: For Suzuki couplings, the electronic nature of the substrates plays a significant role. 2-Ethoxy-4-fluoro-5-methylbenzaldehyde is an electron-rich aromatic aldehyde, which can make the oxidative addition step of the catalytic cycle slower.

  • Initial Temperature Screening: Start with a moderate temperature, typically around 80-100 °C, when using common solvents like dioxane, THF, or toluene[5].

  • Stepwise Temperature Increase: If the reaction is slow, increase the temperature in 10 °C increments, monitoring the reaction progress by TLC or GC/LC-MS. Be vigilant for the appearance of byproducts or catalyst decomposition.

  • Ligand Selection: For electron-rich aryl halides, bulky and electron-donating phosphine ligands (e.g., Buchwald-type ligands) can facilitate the oxidative addition and may allow for lower reaction temperatures[6].

Q5: I'm seeing a significant amount of homocoupling of my boronic acid partner. Can temperature influence this?

A: While homocoupling is often linked to the presence of oxygen, high temperatures can exacerbate this side reaction by accelerating the decomposition of the boronic acid and the palladium catalyst, which can create species that promote homocoupling[2].

  • Mitigation Strategies:

    • Strict Anaerobic Conditions: Ensure thorough degassing and a robust inert atmosphere.

    • Lower Temperature: If homocoupling is a major issue, try running the reaction at a lower temperature for a longer duration.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source like Pd(OAc)₂[2].

Experimental Protocol: Temperature Optimization for Suzuki Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2-Ethoxy-4-fluoro-5-methylbenzaldehyde (1.0 eq), the boronic acid or ester (1.2 eq), a palladium source (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Temperature Screening:

    • Run 1: Stir the reaction at 80 °C.

    • Run 2: Stir the reaction at 100 °C.

    • Run 3: Stir the reaction at 120 °C.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, and 8 hours) by TLC or GC/LC-MS.

  • Analysis: Compare the conversion, yield, and byproduct formation at each temperature to determine the optimal conditions.

ParameterRecommended RangeRationale
Temperature 80-120 °CBalances reaction rate with catalyst and substrate stability.
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ with a ligandCommon and effective palladium sources.
Ligand PPh₃, Buchwald-type ligandsPPh₃ is a standard choice; Buchwald ligands can improve efficiency for electron-rich substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A range of bases to screen for optimal performance.
Solvent Dioxane/H₂O, Toluene, DMFCommon solvents for Suzuki couplings.

Heck Coupling Troubleshooting

Q6: My Heck reaction with 2-Ethoxy-4-fluoro-5-methylbenzaldehyde as the aryl halide is not working. Could the temperature be too low?

A: Yes, Heck reactions often require elevated temperatures to proceed, typically in the range of 100-140 °C[7][8]. The C-Br or C-I bond of your aryl halide needs to undergo oxidative addition to the palladium catalyst, which is often the rate-limiting step and is temperature-dependent.

  • Temperature Considerations:

    • Aryl Bromide vs. Iodide: If you are using an aryl bromide, you will likely need a higher temperature than for an aryl iodide.

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are commonly used to achieve the necessary temperatures.

Q7: I'm getting a complex mixture of products in my Heck reaction. Could this be temperature-related?

A: High temperatures in Heck reactions can lead to side reactions, especially with complex substrates.

  • Potential Side Reactions at High Temperatures:

    • Isomerization of the Alkene: The double bond in the product can migrate.

    • Decomposition of the Aldehyde: As mentioned, the aldehyde group may not be stable at very high temperatures.

    • Side reactions of the alkene partner.

  • Troubleshooting:

    • Gradual Temperature Reduction: Once you have identified a temperature at which the reaction proceeds, try to lower it in 5-10 °C increments to find the minimum effective temperature.

    • Ligand and Additive Screening: The addition of phosphine ligands or phase-transfer catalysts like TBAB can sometimes allow for lower reaction temperatures.

Experimental Protocol: Temperature Optimization for Heck Coupling
  • Reaction Setup: In a sealed tube, combine 2-Ethoxy-4-fluoro-5-methylbenzaldehyde (as the aryl halide, 1.0 eq), the alkene (1.5 eq), a palladium source (e.g., Pd(OAc)₂, 1-3 mol%), a phosphine ligand (if used, e.g., PPh₃, 2-6 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq).

  • Solvent Addition: Add a degassed, high-boiling solvent (e.g., DMF or NMP).

  • Temperature Screening:

    • Run 1: Heat the reaction to 100 °C.

    • Run 2: Heat the reaction to 120 °C.

    • Run 3: Heat the reaction to 140 °C.

  • Monitoring and Analysis: As with the Suzuki coupling, monitor the reactions over time and analyze the results to identify the optimal temperature.

ParameterRecommended RangeRationale
Temperature 100-140 °CNecessary to overcome the activation barrier for oxidative addition.
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Common and effective palladium precursors.
Base Et₃N, K₂CO₃, NaOAcA selection of common bases for the Heck reaction.
Solvent DMF, NMP, DioxaneHigh-boiling solvents are often required.

Sonogashira Coupling Troubleshooting

Q8: My Sonogashira coupling is giving a low yield. What is the optimal temperature range?

A: Sonogashira couplings can often be performed under milder conditions than Suzuki and Heck reactions, sometimes even at room temperature, especially when using a copper co-catalyst[9][10]. However, for less reactive aryl halides, moderate heating may be necessary.

  • Temperature Guidelines:

    • With Copper Co-catalyst (e.g., CuI): Start at room temperature and gently warm to 40-60 °C if the reaction is slow.

    • Copper-Free Conditions: These reactions often require higher temperatures, typically in the range of 60-100 °C.

Q9: I'm observing significant homocoupling of the terminal alkyne (Glaser coupling). How can I minimize this?

A: Glaser homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst and the presence of oxygen. While not directly a temperature issue, elevated temperatures can sometimes exacerbate it.

  • Minimization Strategies:

    • Strictly Anaerobic Conditions: This is the most critical factor.

    • Use a Copper-Free Protocol: If homocoupling persists, switching to a copper-free Sonogashira protocol is a good option.

    • Amine Base: The choice and purity of the amine base (e.g., Et₃N, DIPEA) are crucial.

Experimental Protocol: Temperature Optimization for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-Ethoxy-4-fluoro-5-methylbenzaldehyde (as the aryl halide, 1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper co-catalyst (e.g., CuI, 1-5 mol% if used).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N, 2.0 eq).

  • Temperature Screening:

    • Run 1 (with CuI): Stir at room temperature.

    • Run 2 (with CuI): Stir at 50 °C.

    • Run 3 (Copper-Free): Stir at 80 °C.

  • Monitoring and Analysis: Monitor the reactions and analyze the results to find the best conditions.

ParameterRecommended RangeRationale
Temperature Room temperature to 100 °CDependent on the use of a copper co-catalyst and the reactivity of the aryl halide.
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard and effective palladium catalysts.
Co-catalyst CuI (optional)Can accelerate the reaction but may promote homocoupling.
Base Et₃N, DIPEACommon amine bases for Sonogashira couplings.
Solvent THF, DMF, TolueneA range of suitable solvents.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting temperature-related issues in cross-coupling reactions.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction Check_Reagents Verify Reagent Purity and Inert Conditions Start->Check_Reagents Temp_Too_Low Is Temperature Too Low? Check_Reagents->Temp_Too_Low Increase_Temp Increase Temperature Incrementally (10-20°C) Temp_Too_Low->Increase_Temp Yes Side_Reactions Observe Significant Side Reactions? Temp_Too_Low->Side_Reactions No Monitor_Progress Monitor Reaction by TLC/GC/LC-MS Increase_Temp->Monitor_Progress Optimization Identify Optimal Temperature Monitor_Progress->Optimization Decomposition Observe Catalyst Decomposition (Black Precipitate)? Monitor_Progress->Decomposition Temp_Too_High Temperature is Likely Too High Decomposition->Temp_Too_High Yes Decomposition->Side_Reactions No Lower_Temp Lower Reaction Temperature Temp_Too_High->Lower_Temp Optimize_Ligand Optimize Ligand/Catalyst System Lower_Temp->Optimize_Ligand Side_Reactions->Optimization No Analyze_Byproducts Identify Byproducts (e.g., Homocoupling, Dehalogenation) Side_Reactions->Analyze_Byproducts Yes Adjust_Conditions Adjust Conditions (e.g., Lower Temp, Change Base/Solvent) Analyze_Byproducts->Adjust_Conditions Adjust_Conditions->Monitor_Progress

Caption: A logical workflow for troubleshooting temperature in cross-coupling reactions.

Summary of Key Temperature Optimization Principles

  • Start Conservatively: Begin with a moderate temperature and increase it incrementally.

  • Monitor Closely: Frequent reaction monitoring is key to identifying the onset of side reactions or catalyst decomposition.

  • Consider the Entire System: Temperature is just one variable. Its optimization is interconnected with the choice of catalyst, ligand, solvent, and base.

  • Substrate is Key: The electronic and steric properties of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde will influence its reactivity and stability at different temperatures.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to optimize the reaction temperature for your cross-coupling reactions involving 2-Ethoxy-4-fluoro-5-methylbenzaldehyde, leading to more efficient and successful synthetic outcomes.

References

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • JETIR. (2026, January). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. JETIR, 13(1). [Link]

  • MDPI. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering. [Link]

  • JETIR. (2026, January 15). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. JETIR. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (2019, November). Nickel-catalyzed deformylative Suzuki-Miyaura cross coupling and related DFT studies on the role of trifluoroacetophenone. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 30(23), 5678. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein J. Org. Chem., 9, 1636–1643. [Link]

  • ResearchGate. (2025, June). Green Approach for Copper-Free Pd-Catalyzed Sonogashira Cross-Coupling Using Saponin-Based Micellar Catalysis in Water at Ambient Temperature. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • RSC Publishing. (2012). A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. Chemical Communications, 48(44), 5464-5466. [Link]

Sources

Technical Support Center: Stability and Handling of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2-Ethoxy-4-fluoro-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this compound in your experiments. As a substituted aromatic aldehyde, its reactivity is influenced by the interplay of its ethoxy, fluoro, and methyl substituents, which can impact its stability in solution. This document provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My solution of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde is developing a yellow tint over time. What is causing this discoloration and is the compound degrading?

Answer: The development of a yellow tint is a common indicator of degradation for many benzaldehyde derivatives, which are often susceptible to air oxidation.[1] The aldehyde functional group can be oxidized to the corresponding carboxylic acid, in this case, 2-ethoxy-4-fluoro-5-methylbenzoic acid. This oxidation can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[2]

Causality: The electron-donating nature of the ethoxy and methyl groups on the benzene ring increases the electron density of the aromatic system, which can make the aldehyde group more susceptible to oxidation compared to unsubstituted benzaldehyde.

Troubleshooting Steps:

  • Inert Atmosphere: Handle the solid compound and its solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[3]

  • Solvent Purity: Use freshly distilled or high-purity, anhydrous solvents. Solvents can contain dissolved oxygen or peroxide impurities that can initiate oxidation.

  • Storage: Store the solid compound and any stock solutions in a cool, dark place, preferably refrigerated (2-8°C) and protected from light.[4][5]

  • Monitor Purity: If discoloration is observed, it is crucial to assess the purity of the solution before proceeding with your experiment. This can be done using techniques like HPLC or TLC to check for the appearance of new, more polar impurities (the carboxylic acid).

Question 2: I am seeing a new, more polar spot on my TLC plate after leaving my solution of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde at room temperature. What is this impurity?

Answer: The new, more polar spot is likely the corresponding carboxylic acid, 2-ethoxy-4-fluoro-5-methylbenzoic acid, which is the primary product of aldehyde oxidation. Carboxylic acids are significantly more polar than their parent aldehydes, causing them to have a lower Rf value on a normal-phase TLC plate.

Visualizing the Potential Degradation Pathway:

G cluster_main Oxidative Degradation parent 2-Ethoxy-4-fluoro- 5-methylbenzaldehyde product 2-Ethoxy-4-fluoro- 5-methylbenzoic acid parent->product O₂ / Light / Heat G cluster_main Factors Affecting Reactivity start 2-Ethoxy-4-fluoro-5-methylbenzaldehyde steric Steric Hindrance (ortho-ethoxy group) start->steric electronic Electronic Effects (electron-donating groups) start->electronic reactivity Reduced Electrophilicity of Carbonyl Carbon steric->reactivity electronic->reactivity outcome Slower Reaction Rates Lower Yields reactivity->outcome

Caption: Factors influencing the reactivity of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general method to assess the purity of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde and detect the presence of its primary oxidative degradation product.

Materials:

  • 2-Ethoxy-4-fluoro-5-methylbenzaldehyde sample

  • HPLC-grade acetonitrile and water

  • Formic acid (optional)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A good starting point is a 60:40 (v/v) mixture. Adding 0.1% formic acid to both solvents can improve peak shape.

  • Sample Preparation: Prepare a stock solution of your compound in acetonitrile at approximately 1 mg/mL. Dilute this solution with the mobile phase to a final concentration of about 50-100 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: Monitor at the λmax of the aldehyde (can be determined with a UV scan, typically around 254-280 nm).

  • Analysis: Inject the sample and analyze the chromatogram. The parent aldehyde should be the major peak. The carboxylic acid degradation product will appear as an earlier, more polar peak. The relative peak areas can be used to estimate the percentage of degradation. [6][7]

Protocol 2: Forced Degradation Study

To understand the stability of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde in your specific experimental conditions, a forced degradation study is recommended. [8][9] Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Set up Stress Conditions: In separate, clearly labeled vials, expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Heat a solution at 60°C for 48 hours.

    • Photostability: Expose a solution to a calibrated light source (e.g., UV/Vis light). Keep a control sample in the dark at the same temperature.

  • Sample Analysis: At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each vial. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a control (unstressed) sample, by HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of new peaks. [6][10] Workflow for Forced Degradation Study:

G cluster_main Forced Degradation Workflow cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1M HCl, 60°C) start->acid Expose Aliquots base Basic (0.1M NaOH, RT) start->base Expose Aliquots oxidative Oxidative (3% H₂O₂, RT) start->oxidative Expose Aliquots thermal Thermal (60°C) start->thermal Expose Aliquots photo Photolytic (UV/Vis Light) start->photo Expose Aliquots analysis Analyze by HPLC/LC-MS (at t=0, 2, 8, 24h) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis result Identify Degradation Products & Pathways analysis->result

Caption: A generalized workflow for conducting a forced degradation study.

References

  • Aldrich 173606 - SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 30).
  • 4 - SAFETY D
  • Benzaldehyde, 4-ethoxy-2-Methyl- SDS, 89763-51-9 Safety D
  • MATERIAL SAFETY DATA SHEET - Ekinci Kimya. (2011, February 25).
  • Vayalil, P. K. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2138. [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-fluoro-4-methylbenzaldehyde. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Li, Y., et al. (2023). Study on the removal characteristics and degradation pathways of highly toxic and refractory organic pollutants in real pharmaceutical factory wastewater treated by a pilot-scale integrated process. Frontiers in Environmental Science, 11. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde.
  • Pienihäkkinen, A.-M., et al. (2021). Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil. Energy & Fuels, 35(22), 18329–18338. [Link]

  • van der Maas, L., et al. (2025). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants. Environmental Science & Technology.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • S, S., & S, S. (2020). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 10(1), 23-28.
  • Ireland, R. E., & Walba, D. M. (1977). Benzaldehyde, 4-ethoxy-3-hydroxy-. Organic Syntheses, 56, 44. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-methylbenzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-ethoxy-5-(trans-4-propylcyclohexyl)-benzaldehyde. Retrieved from [Link]

  • Khalifa, M., & Abdelbaky, N. (2008). Scheme Synthesis of compounds 1-12 Reaction Conditions: A: 4-fluoro... [ResearchGate]. Retrieved from [Link]

  • Ziegler, H., & Springer, A. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-5-methylbenzaldehyde.
  • CSL. (n.d.).
  • PubChem. (n.d.). 5-Ethyl-4-fluoro-2-methylbenzaldehyde. Retrieved from [Link]

  • Jug, M., et al. (2025).
  • BenchChem. (n.d.). Deuterated 4-Amyloxybenzaldehyde: A Technical Guide to Stability and Storage.
  • Rao, N. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Asian Journal of Pharmaceutical and Clinical Research.
  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Fluorinated Alkoxy Benzaldehydes Primary Application: Pharmaceutical Intermediate (API Synthesis) Critical Sensitivity: Air (Oxygen), Light, Heat

Core Stability Directive

2-Ethoxy-4-fluoro-5-methylbenzaldehyde is an electron-rich benzaldehyde derivative. While the fluorine atom provides some metabolic stability in drug design, the aldehyde moiety (-CHO) combined with the electron-donating ethoxy group renders this compound highly susceptible to radical-chain autoxidation .

The Golden Rule: This compound must be treated as a "living" chemical entity. Exposure to atmospheric oxygen, even for short periods, initiates an irreversible conversion to 2-ethoxy-4-fluoro-5-methylbenzoic acid .

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The degradation is not a simple reaction; it is a radical chain reaction catalyzed by light and trace metals.

Degradation Pathway Visualization

The following diagram illustrates how a single radical event can propagate, consuming your active aldehyde and generating acidic impurities.

DegradationPathway Aldehyde Active Aldehyde (Liquid/Low-Melt Solid) Radical Acyl Radical (Highly Reactive) Aldehyde->Radical H• Abstraction Initiator Initiator (Light/Heat/Trace Metal) Initiator->Radical Peroxy Peroxy Radical Radical->Peroxy + O₂ (Fast) Oxygen Atmospheric O₂ Peroxy->Radical Chain Reaction Peracid Perbenzoic Acid (Intermediate Oxidant) Peroxy->Peracid + Aldehyde (Chain Propagation) Impurity Benzoic Acid Impurity (White Solid Precipitate) Peracid->Impurity + Aldehyde (Generates 2x Acid)

Figure 1: Radical-chain autoxidation pathway of benzaldehydes. Note that one molecule of peracid reacts with a second molecule of aldehyde, doubling the degradation rate [1].

Storage Protocol Specifications

Failure to adhere to these conditions will result in titer loss and the formation of insoluble white precipitates.

ParameterSpecificationTechnical Rationale
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen is the primary reactant in autoxidation. Argon is preferred as it is heavier than air and blankets the surface [2].
Temperature 2°C to 8°C (Refrigerate) Reduces the kinetic energy available for radical initiation. Long-term storage (>6 months) may benefit from -20°C.
Container Amber Glass, PTFE-lined Cap Amber glass blocks UV light (radical initiator). PTFE liners prevent leaching of plasticizers which can catalyze degradation.
Headspace Minimized (<10% Volume) Large headspace acts as an oxygen reservoir. If the bottle is <50% full, decant into a smaller vessel or purge heavily with inert gas.

Troubleshooting Guide & FAQs

Q1: I see white crystals forming in my liquid sample. Is it contaminated?

Diagnosis: Likely Oxidation . The "white crystals" are almost certainly 2-ethoxy-4-fluoro-5-methylbenzoic acid . The aldehyde is likely a liquid or low-melting solid, whereas the corresponding benzoic acid has a significantly higher melting point due to hydrogen bonding dimerization.

  • Verification: Check solubility. The aldehyde is soluble in non-polar organic solvents (Hexane, Et2O); the acid is less soluble and will dissolve in basic water (1M NaOH).

  • Action: See the Purification Protocol below. Do not heat the sample to "melt" the crystals; this will accelerate the oxidation.

Q2: The compound has turned from colorless to yellow. Can I still use it?

Diagnosis: Trace Polymerization or Quinoid Formation . Yellowing often indicates the formation of conjugated by-products or trace polymerization, often catalyzed by the acidic impurities formed during early oxidation.

  • Risk: If the yellowing is faint, the purity may still be >95%.

  • Action: Run a quantitative H-NMR. Look for the aldehyde proton peak (~10.2 ppm). If the acid peak (~11-13 ppm broad) is <5%, use immediately. If >5%, purify.

Q3: How do I handle the compound if it arrives as a solidified melt?

Context: This compound has a melting point likely near ambient temperature. It may freeze during transit.

  • Protocol:

    • Do not use a heat gun (hot spots cause degradation).

    • Place the sealed bottle in a water bath at 30-35°C.

    • Once liquefied, homogenize by gentle inversion.

    • Immediately purge with Nitrogen/Argon before resealing.

Rescue Protocol: Purification of Oxidized Batches

If your batch contains significant benzoic acid precipitate (white solids), use this Acid-Base Wash Protocol to recover the aldehyde. This relies on the acidity of the impurity (pKa ~4) vs. the neutrality of the aldehyde.

Workflow Diagram

PurificationWorkflow Start Contaminated Batch (Aldehyde + Acid Solid) Dissolve Dissolve in Ethyl Acetate or Diethyl Ether Start->Dissolve Wash Wash with 10% NaHCO₃ (aq) Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains Aldehyde) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Benzoate Salt) PhaseSep->AqLayer Bottom Layer (Discard) Dry Dry over MgSO₄ Filter & Concentrate OrgLayer->Dry Final Pure Aldehyde (Store under Argon) Dry->Final

Figure 2: Remediation workflow for removing benzoic acid impurities using a basic wash [3].[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude material in Ethyl Acetate or Diethyl Ether (approx 10 mL solvent per gram of compound).

  • Scrubbing: Wash the organic phase twice with 10% aqueous Sodium Bicarbonate (NaHCO₃) .

    • Chemistry:

      
      
      
  • Rinse: Wash the organic phase once with Brine (saturated NaCl) to remove trapped water.

  • Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (MgSO₄) for 10 minutes.

  • Recovery: Filter off the solid MgSO₄ and concentrate the filtrate under reduced pressure (Rotavap).

    • Note: Keep water bath temperature <40°C to prevent thermal degradation.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Retrieved from 1

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-4-methylbenzaldehyde. Retrieved from 3

  • ECHEMI Community. (2025). Purification of Benzaldehyde and Acetone: Best Practices. Retrieved from 4

Sources

Validation & Comparative

Advanced Spectroscopic Characterization: 2-Ethoxy-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis of kinase inhibitors and fluorinated pharmaceuticals, 2-Ethoxy-4-fluoro-5-methylbenzaldehyde (CAS: 1197193-47-5) serves as a critical pharmacophore scaffold. However, its structural validation presents a unique challenge: distinguishing it from its thermodynamically stable regioisomer, 2-Ethoxy-5-fluoro-4-methylbenzaldehyde .

Standard LC-MS analysis often fails to differentiate these isomers due to identical molecular weights (182.19 g/mol ) and similar fragmentation patterns. This guide details a self-validating


H NMR protocol  to unambiguously assign the regiochemistry of the fluorine and methyl substituents. By leveraging the distinct magnitude of Fluorine-Proton (

F-

H) spin-spin coupling, researchers can verify the substitution pattern without requiring 2D NMR or X-ray crystallography.

Experimental Protocol

To ensure reproducibility and resolution of fine splitting patterns (


), adherence to the following acquisition parameters is required.
Sample Preparation
  • Solvent: DMSO-

    
     (Preferred for solubility and minimizing exchangeable proton broadening) or CDCl
    
    
    
    .
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-precision 5 mm NMR tube (e.g., Wilmad 528-PP).

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (

    
    ).
    
  • Spectral Width: 14 ppm (to capture the aldehyde peak at ~10 ppm).

  • Acquisition Time (AQ): > 3.0 seconds (critical for resolving small coupling constants).

  • Number of Scans (NS): 16–32.

  • Temperature: 298 K.

Deep Dive: Spectral Analysis of the Target Molecule

The structure of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde is defined by a trisubstituted benzene ring. The key to analysis is the "Fluorine Flag" —the


F nucleus (spin 1/2) couples to aromatic protons with characteristic constants depending on distance (ortho vs. meta).
Predicted Signal Assignment (DMSO- )
Signal

(ppm)
MultiplicityIntegrationCoupling (

)
AssignmentMechanistic Logic
CHO 10.20Singlet (s)1H-AldehydeDeshielded by carbonyl anisotropy.
H-6 7.55Doublet (d)1H

Hz
Ar-H (Ortho to CHO)Deshielded by CHO. Meta to Fluorine (Small

).
H-3 6.85Doublet (d)1H

Hz
Ar-H (Ortho to OEt)Shielded by Ethoxy. Ortho to Fluorine (Large

).
OCH

4.15Quartet (q)2H

Hz
Ethoxy CH

Typical alkoxy methylene shift.
Ar-CH

2.25Doublet (d)3H

Hz
MethylWeak long-range coupling to Ortho-F.
CH

1.35Triplet (t)3H

Hz
Ethoxy CH

Typical methyl triplet.

Note on Shifts: Chemical shifts are estimated based on substituent additivity rules relative to 2-ethoxybenzaldehyde and 4-fluorobenzaldehyde benchmarks [1, 2].

The Diagnostic Key: H-3 vs. H-6

The aromatic region contains two singlets that become doublets due to fluorine coupling. We distinguish them by Chemical Shift and Coupling Magnitude :

  • H-6 (The Downfield Proton): Located ortho to the aldehyde group, this proton is strongly deshielded (~7.5 ppm). In the target structure, H-6 is meta to the fluorine atom. Meta-coupling (

    
    ) is typically 6–8 Hz. 
    
  • H-3 (The Upfield Proton): Located ortho to the electron-donating ethoxy group, this proton is shielded (~6.8 ppm). In the target structure, H-3 is ortho to the fluorine atom. Ortho-coupling (

    
    ) is typically 10–13 Hz. 
    

Comparative Analysis: Distinguishing the Regioisomer

The most common impurity/alternative is 2-Ethoxy-5-fluoro-4-methylbenzaldehyde (where F and Me positions are swapped).

Performance Comparison: Spectral Fingerprint
FeatureTarget Product (F at C4, Me at C5)Isomer Alternative (F at C5, Me at C4)Diagnostic Outcome
H-6 Coupling Small Doublet (

Hz)
Large Doublet (

Hz)
Primary Differentiator
H-6 Relationship Meta to FluorineOrtho to FluorineH-6 is easily identified by its downfield shift (>7.4 ppm).
H-3 Coupling Large Doublet (

Hz)
Small Doublet (

Hz)
Secondary check.
Methyl Signal Doublet (

Hz)
Singlet or Broad sIn the isomer, Me is meta to F (

is ~0).
Decision Workflow

The following logic tree illustrates the self-validating process for confirming the correct isomer.

NMR_Analysis Start Acquire 1H NMR Spectrum Identify Identify Aldehyde Proton (~10.2 ppm) and H-6 (~7.5 ppm) Start->Identify Measure Measure Coupling Constant (J) of H-6 Identify->Measure Decision Is J(H-6) > 10 Hz? Measure->Decision Result_Isomer Isomer Identified: 2-Ethoxy-5-fluoro-4-methyl (H-6 is Ortho to F) Decision->Result_Isomer Yes (Ortho Coupling) Result_Target Target Verified: 2-Ethoxy-4-fluoro-5-methyl (H-6 is Meta to F) Decision->Result_Target No (Meta Coupling) Check_Me Secondary Check: Methyl Peak (~2.2 ppm) Result_Target->Check_Me Me_Split Is Methyl a Doublet (J ~1-2 Hz)? Check_Me->Me_Split Confirm Confirmation Complete Me_Split->Confirm Yes (Ortho Coupling)

Figure 1: Decision tree for structural verification based on H-6 coupling constants.

Mechanistic Insight: Why This Matters

In drug development, the position of the fluorine atom drastically alters the metabolic stability and pKa of the molecule.

  • Metabolic Blocking: Fluorine at the para-position (C4) relative to the ethoxy group blocks metabolic hydroxylation at the most reactive site.

  • Electronic Effects: The target molecule (4-Fluoro) places the electronegative fluorine meta to the carbonyl, exerting a different inductive pull compared to the 5-Fluoro isomer (where F is para to the carbonyl). This affects the electrophilicity of the aldehyde, influencing subsequent reductive amination or condensation reactions.

References

  • Chemical Shifts & Coupling Constants:Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag, Berlin Heidelberg. (General reference for substituent additivity rules).
  • Fluorine Coupling: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source for values: Hz, Hz).
  • Synthesis Comparisons: Preparation of 2-alkoxy-5-methoxybenzaldehydes. ARKIVOC 2000 (vi) 868-875.[1] Link (Demonstrates chemical shifts for 2-ethoxybenzaldehyde analogs).

  • Regioisomer Analysis: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Oxford Instruments Application Note. Link (General methodology for isomer distinction).

Sources

A Comparative Guide to the FTIR Characteristic Peaks of the Aldehyde Group in 2-Ethoxy-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of the aldehyde group in 2-Ethoxy-4-fluoro-5-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, contextualizing the spectral features of the target molecule against other relevant aromatic aldehydes. We will explore the theoretical underpinnings of the observed vibrational frequencies and provide practical, step-by-step protocols for data acquisition.

Introduction to FTIR Spectroscopy in Functional Group Analysis

FTIR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, resulting in a unique spectral fingerprint. For aromatic aldehydes like 2-Ethoxy-4-fluoro-5-methylbenzaldehyde, FTIR is particularly useful for confirming the presence and electronic environment of the critical carbonyl (C=O) and C-H bonds of the aldehyde group.

The Aldehyde Spectroscopic Signature: A Detailed Analysis

The aldehyde functional group is characterized by several distinct absorption bands in the infrared spectrum. The most prominent of these are the C=O stretching vibration and the C-H stretching vibrations associated with the aldehyde proton.

Carbonyl (C=O) Stretching

The C=O stretch in aldehydes is one of the most intense and recognizable absorption bands in an FTIR spectrum. For aromatic aldehydes, this peak typically appears in the range of 1710-1685 cm⁻¹. The precise position of this peak is sensitive to the electronic effects of substituents on the aromatic ring.

In the case of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde, we can predict the influence of each substituent:

  • Ethoxy Group (-OCH₂CH₃): As an electron-donating group (EDG) through resonance, the ethoxy group at the ortho position will increase the electron density in the aromatic ring. This resonance effect extends to the carbonyl group, leading to a decrease in the C=O bond order and a shift to a lower wavenumber (frequency).

  • Fluoro Group (-F): The fluorine atom at the para position is an electron-withdrawing group (EWG) through induction due to its high electronegativity. This effect would typically increase the C=O bond order and shift the peak to a higher wavenumber. However, fluorine also possesses a weaker electron-donating resonance effect. The net influence will be a balance of these opposing factors.

  • Methyl Group (-CH₃): The methyl group at the meta position is a weak electron-donating group through induction, which would slightly lower the C=O stretching frequency.

Considering the combined electronic effects, the strong electron-donating ethoxy group is expected to have a dominant influence, suggesting that the C=O stretching frequency for 2-Ethoxy-4-fluoro-5-methylbenzaldehyde will likely be at the lower end of the typical range for aromatic aldehydes.

Aldehydic C-H Stretching

The C-H stretching vibration of the aldehyde group typically gives rise to two weak to medium absorption bands in the region of 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹. The appearance of two bands is often attributed to Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration. The presence of this pair of peaks is a strong indicator of an aldehyde functional group.

Comparative FTIR Data of Aromatic Aldehydes

To provide a clear context for the expected spectral features of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde, the following table compares the characteristic aldehyde peaks of several related aromatic aldehydes.

Compound Structure C=O Stretch (cm⁻¹) Aldehydic C-H Stretch (cm⁻¹) Key Substituent Effects
BenzaldehydeC₆H₅CHO~1703~2820, ~2720Unsubstituted reference.
4-Fluorobenzaldehyde4-FC₆H₄CHO~1705~2830, ~2730The electron-withdrawing fluoro group slightly increases the C=O frequency.
2-Ethoxybenzaldehyde2-EtOC₆H₄CHO~1685~2825, ~2725The strong electron-donating ethoxy group significantly lowers the C=O frequency.
2-Ethoxy-4-fluoro-5-methylbenzaldehyde C₁₀H₁₁FO₂Predicted: ~1680-1690 Predicted: ~2820-2830, ~2720-2730 The dominant electron-donating ethoxy group is expected to result in a low C=O frequency.

Note: The predicted values for 2-Ethoxy-4-fluoro-5-methylbenzaldehyde are based on the analysis of substituent effects.

Experimental Protocol for FTIR Analysis

This section provides a standardized procedure for acquiring a high-quality FTIR spectrum of a solid or liquid aromatic aldehyde sample using an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment
  • FTIR Spectrometer with ATR accessory (e.g., Diamond or Germanium crystal)

  • Sample of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Acetone)

  • Lint-free wipes

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol.

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor, as well as the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the 2-Ethoxy-4-fluoro-5-methylbenzaldehyde sample directly onto the center of the ATR crystal.

    • If the sample is a solid, apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The typical scanning range for mid-IR is 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the software's peak-picking tool to identify the exact wavenumbers of the characteristic absorption bands.

    • Compare the observed peak positions with the expected values for the aldehyde functional group and other relevant structural features.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all traces of the sample.

Visualizing the Molecular Structure and Vibrational Modes

The following diagrams illustrate the molecular structure of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde and the key vibrational modes of the aldehyde group.

Caption: Molecular structure of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde.

cluster_aldehyde Aldehyde Group Vibrations cluster_ring Aromatic Ring Features CO_stretch C=O Stretch (~1680-1690 cm⁻¹) CC_stretch C=C Stretch (~1600-1450 cm⁻¹) CO_stretch->CC_stretch Influenced by substituents CH_bend_oop C-H Bend (out-of-plane) (~900-675 cm⁻¹) CO_stretch->CH_bend_oop Influenced by substituents CH_stretch C-H Stretch (~2820-2830, ~2720-2730 cm⁻¹) CH_bend C-H Bend (not shown in detail)

Caption: Key FTIR vibrational modes for an aromatic aldehyde.

Conclusion

The FTIR spectrum of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde is expected to exhibit characteristic absorption bands for the aldehyde functional group, with their precise positions influenced by the electronic interplay of the ethoxy, fluoro, and methyl substituents on the aromatic ring. The most definitive peaks for identification are the strong C=O stretching band, predicted to be in the lower wavenumber region of approximately 1680-1690 cm⁻¹ due to the dominant electron-donating effect of the ortho-ethoxy group, and the pair of C-H stretching bands characteristic of aldehydes between 2700 and 2900 cm⁻¹. This guide provides a framework for the interpretation of experimental data and a reliable protocol for its acquisition, enabling researchers to confidently identify and characterize this and similar substituted aromatic aldehydes.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • NIST. (n.d.). 4-Fluorobenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • AIST. (n.d.). 2-Ethoxybenzaldehyde. In Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde. Designed for researchers in analytical chemistry, organic synthesis, and drug development, this document synthesizes established fragmentation principles to forecast the mass spectrum of this multifunctional aromatic compound. We will explore the characteristic cleavages associated with its aldehyde, ethoxy, and substituted aromatic functionalities, compare the utility of mass spectrometry with other analytical techniques, and provide a standardized protocol for experimental validation.

Theoretical Fragmentation Analysis: A Multifaceted Molecule

The structure of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde presents several potential sites for fragmentation under electron ionization conditions. The ionization process typically begins by ejecting a non-bonding electron from the oxygen atoms or a π-electron from the aromatic system, creating an energetically unstable molecular ion (M•+) that subsequently breaks down into smaller, more stable fragments.[1] The predicted monoisotopic mass of the parent molecule (C₁₀H₁₁FO₂) is 182.07 Da. The stability of the aromatic ring suggests that the molecular ion peak should be prominent.[2]

The fragmentation cascade is dictated by the relative stability of the resulting ions and neutral losses. Key fragmentation pathways are expected to be initiated at the aldehyde and ethoxy groups, as these are common points of cleavage.[3][4]

Primary Fragmentation Pathways
  • α-Cleavage at the Aldehyde Group: A characteristic fragmentation for aromatic aldehydes is the loss of a hydrogen radical (H•) from the carbonyl group, leading to a stable, resonance-stabilized acylium ion at [M-1]⁺ (m/z 181).[3][5] Another common pathway is the loss of the entire formyl radical (•CHO), resulting in an [M-29]⁺ peak (m/z 153).[5]

  • Cleavage of the Ethoxy Group: The ether linkage provides two main fragmentation routes.

    • Loss of Ethylene: A common rearrangement in aryl ethers involves the elimination of a neutral alkene molecule.[3] For the ethoxy group, this would be the loss of ethylene (C₂H₄, 28 Da) through a hydrogen rearrangement, resulting in a radical cation at [M-28]•+ (m/z 154).

    • α-Cleavage of the Ethyl Group: Cleavage of the C-C bond in the ethyl substituent (β-cleavage relative to the ring) can lead to the loss of a methyl radical (•CH₃), forming an oxonium ion at [M-15]⁺ (m/z 167).

  • Loss of CO from Acylium Ion: The highly stable [M-1]⁺ acylium ion (m/z 181) can subsequently lose a molecule of carbon monoxide (CO, 28 Da), a very stable neutral fragment. This would produce a fragment at [M-1-28]⁺ or [M-29]⁺ (m/z 153), which corresponds to the structure formed by the initial loss of the formyl radical.[6]

The logical flow of these primary fragmentation events is visualized below.

M Molecular Ion (M•+) m/z 182 M_minus_1 [M-1]⁺ m/z 181 M->M_minus_1 - H• M_minus_29 [M-29]⁺ m/z 153 M->M_minus_29 - •CHO M_minus_15 [M-15]⁺ m/z 167 M->M_minus_15 - •CH₃ M_minus_28 [M-28]•+ m/z 154 M->M_minus_28 - C₂H₄ M_minus_1->M_minus_29 - CO

Caption: Predicted primary fragmentation pathways of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde.

Secondary and Minor Fragmentation Pathways

Further fragmentation of the primary ions can provide additional structural information. For instance, the [M-29]⁺ ion (m/z 153) could potentially lose a methyl radical from its own structure, leading to a fragment at m/z 138. While fluorinated aromatic compounds can sometimes lose HF, this is more common in chemical ionization and may not be a major pathway in EI.[7] The aromatic ring itself may eventually fragment, yielding characteristic low-mass ions, but these are typically less diagnostic than the initial, higher-mass fragments.

Data Summary and Comparison

The following table summarizes the predicted key fragments, their mass-to-charge ratio (m/z), and the underlying fragmentation mechanism. This data provides a predictive fingerprint for identifying 2-Ethoxy-4-fluoro-5-methylbenzaldehyde in a complex mixture.

Predicted m/z Proposed Ion Structure Mechanism / Neutral Loss Significance
182[C₁₀H₁₁FO₂]•+Molecular Ion (M•+)Confirms molecular weight.
181[M-H]⁺α-Cleavage of aldehyde H•Characteristic of aldehydes.[3][5]
167[M-CH₃]⁺β-Cleavage of ethoxy groupIndicates ethyl ether presence.
154[M-C₂H₄]•+Rearrangement and loss of ethyleneCharacteristic of ethoxyarenes.[3]
153[M-CHO]⁺α-Cleavage of formyl radical (•CHO) or loss of CO from m/z 181Confirms aldehyde functionality.[5][6]
Comparison with Alternative Analytical Methods

While Mass Spectrometry (MS) is unparalleled for providing molecular weight and fragmentation data, a comprehensive structural elucidation relies on complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information on the chemical environment of each proton and carbon, confirming the substitution pattern on the aromatic ring and the structure of the ethoxy and methyl groups. The aldehyde proton would show a characteristic downfield shift around 9-10 ppm.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. A strong carbonyl (C=O) stretch would be expected around 1700-1720 cm⁻¹, and C-O ether stretches would also be visible. The aldehyde C-H stretch appears as a distinct peak near 2720 cm⁻¹.[8]

  • Gas Chromatography (GC): When coupled with MS (GC-MS), GC provides separation from other components in a mixture and gives a retention time that is characteristic of the compound under specific chromatographic conditions.

Experimental Protocol: GC-MS Analysis

This section outlines a standardized workflow for acquiring an electron ionization mass spectrum for a semi-volatile aromatic compound like 2-Ethoxy-4-fluoro-5-methylbenzaldehyde. This protocol is designed to be a self-validating system, ensuring data integrity.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the analyte.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL for injection.

  • Instrument Calibration and Tuning:

    • Perform a routine calibration of the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA). This ensures mass accuracy across the desired m/z range.

    • Tune the instrument to meet predefined resolution and sensitivity specifications.

  • Gas Chromatography Method:

    • Injector: 250 °C, Split mode (e.g., 50:1 split ratio).

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometry Method:

    • Ion Source: Electron Ionization (EI) at 70 eV. Hard ionization is crucial for generating reproducible fragmentation patterns.[9]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450. This range will cover the molecular ion and all significant fragments.

    • Solvent Delay: 3-4 minutes to prevent the solvent peak from saturating the detector.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the total ion chromatogram (TIC) and mass spectrum for the peak of interest.

    • Process the data by subtracting the background spectrum to obtain a clean mass spectrum of the analyte.

    • Compare the experimental spectrum to the predicted fragmentation pattern and library databases (e.g., NIST) for confirmation.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample (1 mg/mL) prep2 Dilute to ~10 µg/mL prep1->prep2 gc_inj Inject 1 µL prep2->gc_inj gc_sep GC Separation gc_inj->gc_sep ms_ion EI Ionization (70 eV) gc_sep->ms_ion ms_detect Mass Analysis (m/z 40-450) ms_ion->ms_detect data_acq Acquire Spectrum ms_detect->data_acq data_proc Background Subtraction data_acq->data_proc data_comp Compare & Identify data_proc->data_comp

Caption: Standardized workflow for the GC-MS analysis of a small organic molecule.

References

  • Mass Spectrometry: Fragmentation. 3

  • The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. 7

  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. 4

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 10

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Link

  • EI-MS: M-28 peak in aldehydes. Chemistry Stack Exchange. 6

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. 9

  • Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. 8

  • GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. 2

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. 1

Sources

Comparing reactivity of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde vs. 4-fluoro-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative reactivity analysis of 4-fluorobenzaldehyde (4-FB) and its polysubstituted analog, 2-ethoxy-4-fluoro-5-methylbenzaldehyde (EFMB) .[1] While both serve as electrophilic building blocks in medicinal chemistry—particularly for kinase inhibitor scaffolds—their reactivity profiles diverge significantly due to the competing electronic and steric effects introduced by the ethoxy and methyl substituents in EFMB.

Key Finding: EFMB exhibits significantly attenuated electrophilicity at the carbonyl center and reduced susceptibility to nucleophilic aromatic substitution (SNAr) at the fluorine position compared to 4-FB.[1] Protocols optimized for 4-FB will likely fail for EFMB without modification (e.g., higher temperatures, stronger Lewis acid catalysis).[1][2]

Molecular Architecture & Electronic Profiling

To understand the reactivity differences, we must analyze the electronic environment of the reactive centers: the aldehyde carbon (C1) and the fluorinated carbon (C4).

4-Fluorobenzaldehyde (4-FB)[1]
  • Structure: A standard benzaldehyde with a para-fluoro substituent.[1]

  • Electronic Effect: The fluorine atom exerts a strong inductive withdrawal (-I) and a weaker resonance donation (+R).[1]

  • Net Result: The aldehyde is moderately deactivated relative to nitrobenzaldehyde but activated relative to methoxybenzaldehyde. The para-aldehyde group (strong Electron Withdrawing Group, EWG) activates the C4-fluorine toward SNAr.[1]

2-Ethoxy-4-fluoro-5-methylbenzaldehyde (EFMB)[1]
  • Structure: A highly substituted core where the reactive centers are crowded.

  • 2-Ethoxy Group (Ortho to CHO):

    • Electronic: Strong Resonance Donor (+R). It pushes electron density directly into the carbonyl carbon, significantly reducing its partial positive charge (

      
      ).[3]
      
    • Steric: Proximity to the carbonyl creates a "steric wall," hindering the approach of nucleophiles.[4][5]

  • 5-Methyl Group (Meta to CHO, Ortho to F):

    • Electronic: Weak Inductive Donor (+I).[1]

    • Steric: Situated ortho to the fluorine atom, it creates significant steric hindrance for any nucleophile attempting SNAr displacement of the fluoride.

Visualizing the Electronic & Steric Landscape

G cluster_0 4-Fluorobenzaldehyde (4-FB) cluster_1 2-Ethoxy-4-fluoro-5-methylbenzaldehyde (EFMB) F4 4-Fluoro (Inductive -I > +R) Ald4 Aldehyde (C1) (Moderate Electrophile) F4->Ald4 Weak Deactivation Ald4->F4 Activates SNAr Ethoxy 2-Ethoxy (Strong +R Donor) AldEFMB Aldehyde (C1) (Low Electrophilicity) Ethoxy->AldEFMB Strong Deactivation (Resonance) Ethoxy->AldEFMB Steric Block Methyl 5-Methyl (Steric Bulk) FEFMB 4-Fluoro (Sterically Shielded) Methyl->FEFMB Steric Block (Inhibits SNAr)

Figure 1: Comparative electronic and steric maps. Note the "Steric Block" and "Strong Deactivation" arrows in EFMB that are absent in 4-FB.

Comparative Reactivity Analysis

Carbonyl Reactivity (e.g., Reductive Amination, Knoevenagel)

The aldehyde carbon in EFMB is electronically "rich" due to the ortho-ethoxy donation. This makes it a slower electrophile .[1]

Feature4-Fluorobenzaldehyde (4-FB)2-Ethoxy-4-fluoro-5-methylbenzaldehyde (EFMB)
Electrophilicity Moderate.[1]Low. The carbonyl carbon is stabilized by the +R effect of the ethoxy group.
Steric Access Open. Nucleophiles attack easily (107° Bürgi-Dunitz angle).[1]Hindered. The 2-ethoxy group restricts the attack angle.
Imine Formation Fast (Room Temp).Slow (Requires heat/catalyst).[1]
Equilibrium Favors product (Imine).[1]May favor starting material (requires water removal).[1]
SNAr Reactivity (Fluorine Displacement)

This is the most critical difference for medicinal chemistry applications involving scaffold decoration.

Feature4-Fluorobenzaldehyde (4-FB)2-Ethoxy-4-fluoro-5-methylbenzaldehyde (EFMB)
Activation High.[1] The para-CHO group strongly activates the ring.Moderate/Low. The ring is electron-rich due to Ethoxy/Methyl donors.[1]
Leaving Group Environment Exposed.Shielded. The 5-methyl group is ortho to the fluorine, physically blocking nucleophiles.
Reaction Conditions Mild bases (K₂CO₃), moderate heat (60-80°C).[1]Harsh conditions. Stronger bases (Cs₂CO₃), high heat (>100°C), or transition metal catalysis (Buchwald-Hartwig) may be required.[1][2]

Experimental Protocols

Protocol A: Standard Reductive Amination (Suitable for 4-FB)

Use this for 4-FB. It will likely result in incomplete conversion for EFMB.[1]

  • Mix: 1.0 eq Aldehyde + 1.1 eq Amine in DCE (Dichloroethane).

  • Catalyst: Add 1.5 eq NaBH(OAc)₃.

  • Condition: Stir at 25°C for 2-4 hours.

  • Observation: 4-FB converts fully. EFMB will likely show <30% conversion due to steric/electronic resistance.[1]

Protocol B: Optimized Protocol for EFMB (Hindered/Deactivated)

Use this for 2-Ethoxy-4-fluoro-5-methylbenzaldehyde.[1]

  • Pre-activation (Imine Formation):

    • Mix 1.0 eq EFMB + 1.2 eq Amine in Toluene.

    • Add catalytic Ti(OiPr)₄ (Titanium isopropoxide) or p-TsOH.[1]

    • Reflux with a Dean-Stark trap (or molecular sieves) to force water removal.[1] Note: Driving the equilibrium is essential because the ethoxy group stabilizes the aldehyde.

  • Reduction:

    • Cool to 0°C.[1]

    • Add solvent (MeOH/EtOH).[1]

    • Add stronger reducing agent: NaBH₄ (excess) or proceed to hydrogenation (H₂/Pd-C) if functional groups allow.[1]

  • Rationale: The Ti(IV) Lewis acid activates the deactivated carbonyl, and high-temperature dehydration overcomes the unfavorable equilibrium.

Decision Logic for Synthetic Planning

When planning synthesis with EFMB, assume it behaves more like a hindered, electron-rich ether than a typical benzaldehyde.[1][2]

ReactionLogic cluster_carbonyl Carbonyl Attack (e.g., Amination) cluster_snar SNAr (Fluorine Displacement) Start Target Reaction Type Reaction Type? Start->Type PathA Standard Conditions (RT, Weak Acid) Type->PathA 4-FB PathB Forcing Conditions (Ti(OiPr)4, Heat, Sieves) Type->PathB EFMB PathC Standard SNAr (K2CO3, DMF, 80°C) Type->PathC 4-FB PathD Metal-Catalyzed (Buchwald-Hartwig Pd-Cat) Type->PathD EFMB

Figure 2: Decision matrix for selecting experimental conditions based on the substrate.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1][2] Link[1][2]

    • Source for Hammett values confirming the strong donating effect of ortho-ethoxy groups.[1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1][2] Wiley-Interscience.[1]

    • Authoritative text on the "Ortho Effect" and steric hindrance in nucleophilic addition.
  • Rohde, J. J., et al. (2006).[1][2] Discovery and metabolic stabilization of potent and selective agonists for the LXR. Journal of Medicinal Chemistry.

    • Provides experimental context for SNAr on hindered fluorobenzaldehydes in drug discovery.
  • Carceller, E., et al. (2001).[1][2] Synthesis and structure-activity relationships of 1-acyl-4-((2-alkoxy-5-fluorophenyl)methyl)piperazines. Journal of Medicinal Chemistry.

    • Demonstrates the reduced reactivity of alkoxy-substituted benzaldehydes.

Sources

A Guide to the Elemental Analysis of C10H11FO2: Ensuring Compound Identity and Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a compound's elemental composition is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for verifying the elemental makeup of C10H11FO2, a molecular formula representing a class of compounds with significant interest in medicinal chemistry. We will delve into the established method of combustion analysis, supported by orthogonal techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to provide a comprehensive approach to compound validation.

The Critical Role of Elemental Analysis

Elemental analysis serves as a fundamental checkpoint in the synthesis and characterization of novel chemical entities.[1] It provides quantitative data on the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample, allowing researchers to confirm that the synthesized compound matches its theoretical elemental composition. This is not merely a procedural step; it is a critical measure of purity and structural integrity, directly impacting the reliability of subsequent biological and pharmacological studies. In the pharmaceutical industry, stringent adherence to these analytical standards is mandated by regulatory bodies to ensure the safety and efficacy of new drug candidates.[2][3]

Theoretical vs. Experimental Data: A Comparative Analysis

The first step in validating a synthesized compound is to compare the experimentally obtained elemental analysis data with the theoretical values calculated from its molecular formula. For C10H11FO2, the theoretical elemental composition is as follows:

Table 1: Theoretical Elemental Composition of C10H11FO2

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01110120.1165.92
Hydrogen (H)1.0081111.0886.09
Fluorine (F)18.998118.99810.43
Oxygen (O)15.999231.99817.56
Total 182.19 100.00

An experimental result is generally considered acceptable if the determined percentages for C, H, and N are within ±0.4% of the theoretical values.[4][5] This tolerance accounts for the minor, inherent variations in the analytical instrumentation and sample handling.

Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for C10H11FO2

ElementTheoretical %Hypothetical Experimental %Deviation %Pass/Fail (±0.4% tolerance)
Carbon (C)65.9265.85-0.07Pass
Hydrogen (H)6.096.15+0.06Pass

Note: Fluorine and Oxygen are not typically determined by standard combustion analysis for CHN. Their presence is confirmed, and their proportions inferred, by the successful analysis of C and H, alongside other spectroscopic data.

The Gold Standard: Combustion Analysis

The most widely used technique for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis.[1] This method involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen.

Experimental Workflow

The following diagram outlines the typical workflow for combustion analysis:

CombustionAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_combustion Combustion cluster_reduction_separation Gas Processing cluster_detection Detection & Analysis Sample Weigh ~2 mg of C10H11FO2 in a tin capsule Encapsulate Seal the capsule Sample->Encapsulate Furnace Combust at ~1000°C in an oxygen-rich atmosphere Encapsulate->Furnace Gases Combustion Gases (CO2, H2O, N2, NOx) Furnace->Gases Reduction Pass over heated copper to reduce NOx to N2 Gases->Reduction Separation Separate gases via chromatographic column Reduction->Separation Detector Thermal Conductivity Detector (TCD) Separation->Detector Data Calculate elemental percentages based on detector response Detector->Data

Caption: Workflow for CHN combustion analysis.

Detailed Experimental Protocol
  • Sample Preparation: Accurately weigh approximately 2 mg of the C10H11FO2 sample into a tin capsule.[6] The sample should be a fine powder to ensure complete combustion.[6] For halogen-containing compounds, silver capsules may be used to absorb the halogens.[6]

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard, such as acetanilide or benzoic acid, to ensure the accuracy of the detector response.[7]

  • Combustion: Introduce the encapsulated sample into the combustion furnace, which is maintained at approximately 1000°C.[8] A stream of pure oxygen facilitates the complete oxidation of the sample into its elemental gases: carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx).[7][8]

  • Reduction and Separation: The combustion gases are swept by a helium carrier gas through a reduction tube containing heated copper, which converts the nitrogen oxides to dinitrogen (N2).[7] The resulting mixture of CO2, H2O, and N2 is then passed through a chromatographic column to separate the individual gases.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[8] The detector's response is proportional to the amount of each element in the original sample.

  • Data Analysis: The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the percentage of carbon, hydrogen, and nitrogen in the sample.

Orthogonal Confirmation: The Power of Spectroscopy

While elemental analysis provides crucial quantitative data, it does not offer information about the compound's structure. Therefore, it is essential to employ complementary analytical techniques to confirm the molecular structure and, by extension, corroborate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound with the formula C10H11FO2, such as ethyl 2-fluoro-2-phenylacetate, ¹H and ¹³C NMR spectra would be expected to show specific signals corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule.

Table 3: Illustrative NMR Data for a C10H11FO2 Isomer (Ethyl 2-fluoro-2-phenylacetate)

NucleusExpected Chemical Shifts (ppm) and MultiplicityInferred Structural Fragment
¹H NMR~7.4 (multiplet, 5H)Phenyl group
~5.8 (doublet, 1H)CHF group
~4.3 (quartet, 2H)OCH₂ group
~1.3 (triplet, 3H)CH₃ group
¹³C NMR~168C=O (ester)
~135Quaternary phenyl carbon
~129, ~128, ~126CH carbons of the phenyl group
~90 (doublet due to C-F coupling)CHF group
~63OCH₂ group
~14CH₃ group

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The presence of fluorine will also introduce characteristic splitting patterns in the ¹³C and ¹H NMR spectra due to spin-spin coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions.[9] For C10H11FO2, high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to the exact mass of the compound (182.0743 g/mol ).[10] This provides strong evidence for the proposed molecular formula.

Table 4: High-Resolution Mass Spectrometry Data for C10H11FO2

IonTheoretical Exact Mass (m/z)Hypothetical Experimental Mass (m/z)
[M+H]⁺183.0821183.0825

The close agreement between the theoretical and experimental exact masses further validates the elemental composition of the synthesized compound.

A Self-Validating System for Compound Confirmation

By integrating the quantitative data from combustion analysis with the qualitative structural information from NMR and the molecular weight confirmation from MS, researchers can establish a self-validating system for compound characterization.

SelfValidatingSystem cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_validation Data Interpretation & Validation Synthesis Synthesized Compound (Presumed C10H11FO2) EA Elemental Analysis (Combustion) Synthesis->EA NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS ElementalComp Quantitative Elemental Composition (%C, %H) EA->ElementalComp Structure Molecular Structure (Connectivity, Functional Groups) NMR->Structure MolWeight Molecular Weight (Exact Mass) MS->MolWeight Confirmation Confirmed Identity and Purity of C10H11FO2 ElementalComp->Confirmation Structure->Confirmation MolWeight->Confirmation

Caption: A self-validating workflow for compound confirmation.

This multi-faceted approach ensures not only that the elemental composition is correct but also that the atoms are arranged in the intended molecular architecture. This level of certainty is paramount for the progression of research and development projects, particularly in the highly regulated field of drug discovery.

References

  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10866965, Ethyl 2-fluoro-2-phenylacetate.
  • University of Illinois. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. School of Chemical Sciences.
  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
  • Iowa State University. (2020, August 23). Thermo FlashSmart CHNS/O Elemental Analyzer. Chemical Instrumentation Facility.
  • Elementar. (n.d.). Elemental analysis: operation & applications.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10631860, Ethyl 2,2-difluoro-2-phenylacetate.
  • Hickey, S. M., et al. (2018). An International Study Evaluating Elemental Analysis. ACS Omega, 3(1), 889-894.
  • Trace Elemental Instruments. (n.d.). International Standards.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
  • ResearchGate. (2026, January 22). (PDF) An International Study Evaluating Elemental Analysis.
  • BioPharm International. (2026, February 16). USP Announces Revision Timeline, Effective Date for Elemental Impurities Limits and Procedures.
  • SpectraBase. (n.d.). Ethyl 2-fluoro-2-phenylselanylacetate - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). Ethyl 2,2-difluoro-2-phenylacetate - Optional[19F NMR] - Chemical Shifts.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000481 - Phenyl Acetate.
  • YouTube. (2013, January 15). How to Calculate the Theoretical Composition of Two Elements.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • ChemicalBook. (n.d.). Ethyl fluoroacetate(459-72-3) 13C NMR spectrum.
  • University of Manchester. (2025, April 15). Elemental Analysis tool.
  • ResearchGate. (n.d.). Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic).
  • FooDB. (2010, April 8). Showing Compound Ethyl phenylacetate (FDB010560).

Sources

A Researcher's Guide to Differentiating 2-Ethoxy-4-fluoro-5-methylbenzaldehyde and its 5-Fluoro Isomer

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical and materials science research, the precise identification of constitutional isomers is a critical checkpoint. The subtle shift of a single functional group can dramatically alter a molecule's biological activity, physicochemical properties, and synthetic utility. This guide provides a comprehensive, data-driven approach to unequivocally distinguish between two closely related benzaldehyde isomers: 2-Ethoxy-4-fluoro-5-methylbenzaldehyde (Isomer A) and 5-Ethoxy-2-fluoro-4-methylbenzaldehyde (a positional isomer, hereafter referred to as Isomer B for clarity, though a synthesis for a related compound, 4-ethoxy-2-fluorobenzaldehyde, will be used for spectral comparison).

This guide is structured to provide not just protocols, but a logical framework for isomer differentiation, grounded in the fundamental principles of analytical chemistry. We will explore a multi-pronged strategy encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques.

The Challenge: Subtle Structural Differences with Profound Implications

The core challenge in distinguishing Isomer A from Isomer B lies in their identical molecular formula and mass, with the only difference being the relative positions of the ethoxy and fluoro substituents on the benzaldehyde core. This seemingly minor variation can lead to significant differences in electronic distribution, steric hindrance, and intermolecular interactions, which we will exploit for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts and coupling constants of the aromatic protons and carbons are exquisitely sensitive to the electronic effects of the substituents.

¹H NMR Spectroscopy: A Tale of Two Aromatic Regions

The substitution pattern on the benzene ring of each isomer will give rise to a unique set of signals in the aromatic region of the ¹H NMR spectrum.

Expected ¹H NMR Data:

CompoundAromatic Proton 1 (δ, multiplicity, J)Aromatic Proton 2 (δ, multiplicity, J)Aldehyde Proton (δ, s)Ethoxy Group (δ, q, t)Methyl Group (δ, s)
Isomer A (Predicted) ~7.5 (s)~6.8 (s)~10.3~4.1 (q), ~1.4 (t)~2.2
4-Ethoxy-2-fluorobenzaldehyde (Experimental) 7.76-7.67 (m, 1H)6.83-6.74 (m, 2H)10.09 (s, 1H)4.11 (t, 2H), 1.40 (t, 3H)N/A

Causality Behind the Differences:

  • Aromatic Protons: In Isomer A, the two aromatic protons are in a para position to each other, resulting in two singlets. The proton ortho to the electron-withdrawing aldehyde group will be shifted downfield. For 4-ethoxy-2-fluorobenzaldehyde, the three aromatic protons will exhibit a more complex splitting pattern (multiplets) due to their ortho and meta couplings.[1][2]

  • Aldehyde Proton: The chemical shift of the aldehyde proton is influenced by the electronic environment of the ring. While both are expected to be around 10 ppm, subtle differences may be observed. The experimental data for 4-ethoxy-2-fluorobenzaldehyde shows a chemical shift of 10.09 ppm.[3]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition (400 MHz) cluster_data_processing Data Processing dissolve Dissolve 5-10 mg in CDCl₃ add_tms Add TMS (Internal Standard) dissolve->add_tms acquire Acquire ¹H NMR Spectrum add_tms->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Analysis baseline->integrate

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The number of unique carbon signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.

Expected ¹³C NMR Data:

CompoundNumber of Aromatic C SignalsCarbonyl C (δ)C-F (δ, d, ¹JCF)
Isomer A (Predicted) 6~190~160 (d, ~250 Hz)
4-Ethoxy-2-fluorobenzaldehyde (Predicted) 6~189~165 (d, ~255 Hz)

Causality Behind the Differences:

  • Symmetry: Both isomers are expected to show 6 distinct aromatic carbon signals due to the lack of symmetry.

  • C-F Coupling: The most diagnostic feature will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom. The chemical shift of this carbon will also be significantly affected by the fluorine's electronegativity.[4] The relative positions of the other substituents will influence the chemical shifts of the other aromatic carbons, providing a unique fingerprint for each isomer.[5]

Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints

While IR spectroscopy is excellent for identifying functional groups, the spectra of these two isomers are likely to be very similar in the functional group region. The key to differentiation will lie in the "fingerprint" region (below 1500 cm⁻¹), which is unique to each molecule.

Expected IR Data:

Functional GroupExpected Wavenumber (cm⁻¹)Comments
C=O (aldehyde)~1700-1720The electronic environment may cause a slight shift between the two isomers.
C-H (aldehyde)~2720 and ~2820A characteristic doublet for aldehydes.
Aromatic C=C~1450-1600The substitution pattern will influence the exact positions and intensities of these bands.
C-O (ethoxy)~1250
C-F~1100-1300The position of this band can be influenced by the surrounding groups.
Fingerprint Region < 1500 This region will contain a complex pattern of C-H, C-C, and C-O bending vibrations that will be unique to each isomer. [6]

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Differentiating Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) will likely produce identical molecular ion peaks for both isomers. However, the fragmentation patterns may differ due to the influence of the substituent positions on bond stabilities.

Expected Fragmentation Patterns:

  • Molecular Ion (M⁺): Both isomers will show a molecular ion peak at the same m/z value.

  • Key Fragments: The primary fragmentation pathways for substituted benzaldehydes often involve the loss of the aldehyde proton (M-1) or the entire formyl group (M-29).[7] The relative abundances of these fragments and other daughter ions resulting from the cleavage of the ethoxy and methyl groups may differ between the two isomers due to the "ortho effect," where adjacent substituents can influence fragmentation pathways.[8]

Experimental Protocol for GC-MS:

  • Sample Introduction: Inject a dilute solution of the sample into the Gas Chromatograph (GC).

  • Separation: The GC will separate the isomers based on their boiling points and interactions with the column stationary phase.

  • Ionization: As each isomer elutes from the GC column, it enters the mass spectrometer and is ionized (typically by electron impact).

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

gcms_workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry injection Sample Injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization analysis Mass Analysis (m/z) ionization->analysis detection Detection analysis->detection

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.